molecular formula C10H8FNO2 B1659662 3-(4-Cyano-2-fluorophenyl)propanoic acid CAS No. 669002-89-5

3-(4-Cyano-2-fluorophenyl)propanoic acid

Cat. No.: B1659662
CAS No.: 669002-89-5
M. Wt: 193.17
InChI Key: UYFHEDUDZUHCBI-UHFFFAOYSA-N
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Description

3-(4-Cyano-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Cyano-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyano-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyano-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFHEDUDZUHCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286526
Record name 4-Cyano-2-fluorobenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669002-89-5
Record name 4-Cyano-2-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669002-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Cyano-2-fluorophenyl)propanoic Acid: Structure, Analysis, and Implications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-(4-cyano-2-fluorophenyl)propanoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its structural features, the analytical techniques essential for its characterization, and the underlying scientific principles that govern its properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Foundational Chemistry and Structural Attributes

3-(4-Cyano-2-fluorophenyl)propanoic acid (Molecular Formula: C₁₀H₈FNO₂) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a cyano (-C≡N) group, a fluorine (-F) atom, and a propanoic acid side chain. The relative positions of these substituents (ortho-fluoro and para-cyano to the propanoic acid chain) are critical to its electronic properties and reactivity. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The molecule's physical form is typically a powder with a melting point in the range of 102-106 °C. A thorough understanding of its structural and electronic nature is the first step in any rational drug design or materials science application.

Diagram 1: Chemical Structure of 3-(4-Cyano-2-fluorophenyl)propanoic acid

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Confirmation Prep Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry (HRMS) Prep->MS IR Infrared Spectroscopy (FTIR) Prep->IR Interpret Correlate spectral data with proposed structure NMR->Interpret MS->Interpret IR->Interpret Confirm Confirm Molecular Formula, Connectivity, and Functional Groups Interpret->Confirm

Caption: A typical workflow for the comprehensive structural analysis of the target compound.

Synthesis and Reactivity Insights

While a detailed synthetic route is beyond the scope of this guide, it is important to note that derivatives of cyanophenylpropanoic acid are valuable intermediates in organic synthesis.[1][2] The presence of multiple functional groups offers several handles for further chemical modification. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the regioselectivity.

The fluorine atom imparts unique properties, including increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery programs.[3]

Applications and Future Directions

Derivatives of cyanophenylpropanoic acid have been explored in various therapeutic areas. The cyano-substituted phenyl moiety is a feature in some farnesyltransferase inhibitors, which have been investigated as potential anticancer agents.[4] More broadly, arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continually being explored for various therapeutic applications, including anticancer activity.[5] The unique combination of a cyano group, a fluorine atom, and a propanoic acid offers a scaffold for the development of novel bioactive molecules.

Experimental Protocols

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(4-cyano-2-fluorophenyl)propanoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

    • Use a 30° or 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Protocol: FTIR Sample Preparation (ATR)
  • Background Spectrum: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the powdered 3-(4-cyano-2-fluorophenyl)propanoic acid onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups.

Conclusion

3-(4-Cyano-2-fluorophenyl)propanoic acid is a molecule with a rich chemical structure that lends itself to a variety of applications, particularly in the realm of medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in its synthesis and use. The multi-technique approach outlined in this guide, combining NMR, MS, and IR, provides a robust and self-validating framework for the comprehensive analysis of this and similar compounds. As the demand for novel therapeutic agents continues to grow, the principles and techniques discussed herein will remain central to the advancement of drug discovery and development.

References

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An In-Depth Technical Guide to the Acidity and pKa of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, protein binding, and overall pharmacokinetic profile.[1][2][3] This guide provides a comprehensive technical analysis of the acidity of 3-(4-Cyano-2-fluorophenyl)propanoic acid, a molecule featuring a carboxylic acid moiety subject to the complex electronic influences of a substituted aromatic ring. We will dissect the structural components of the molecule, provide a theoretical estimation of its pKa based on the electronic effects of its substituents, and present a gold-standard experimental protocol for its empirical determination using potentiometric titration. This document is intended to serve as a practical and theoretical resource for scientists seeking to understand and characterize the acid-base properties of complex drug candidates.

The Physicochemical Bedrock: Acidity and the pKa Value

The acidity of a molecule is quantified by its acid dissociation constant, Ka. This value represents the equilibrium constant for the dissociation of a proton (H⁺) from the acid (HA) in a solution.[4]

HA ⇌ H⁺ + A⁻

The pKa is the negative logarithm of the Ka.[2][4]

pKa = -log(Ka)

A lower pKa value signifies a stronger acid, indicating a greater extent of dissociation at a given pH.[4] The Henderson-Hasselbalch equation provides the direct link between pKa, pH, and the ionization state of the compound.[5][6][7]

pH = pKa + log ( [A⁻] / [HA] )

This relationship is critical in pharmacology. When the pH of the environment is equal to the pKa of the compound, the molecule exists in a 50:50 ratio of its protonated (unionized) and deprotonated (ionized) forms.[4] The ionization state dramatically affects a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as ionized species are generally more water-soluble but less able to cross lipid cell membranes than their neutral counterparts.[1][2][8]

Structural Dissection of 3-(4-Cyano-2-fluorophenyl)propanoic acid

To understand the acidity of the target molecule, we must analyze the contribution of each of its structural components. The acidity of the carboxylic acid group is modulated by the electronic effects transmitted through the phenylpropanoic acid scaffold.

The Propanoic Acid Scaffold: A Baseline for Acidity

The parent structure, propanoic acid (CH₃CH₂COOH), is a weak carboxylic acid with a pKa of approximately 4.87.[9][10][11] Substituting a phenyl group at the 3-position to form 3-phenylpropanoic acid results in a slight increase in acidity (pKa ≈ 4.66), as the phenyl ring is weakly electron-withdrawing.[12][13][14] These values serve as essential benchmarks for evaluating the impact of the additional substituents.

Electronic Perturbations: The Role of Cyano and Fluoro Substituents

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Substituents on the phenyl ring that can delocalize or withdraw electron density will stabilize this negative charge, making the corresponding acid stronger (lower pKa).[15][16][17]

  • The 4-Cyano (-CN) Group: The cyano group is a powerful electron-withdrawing group. It exerts its influence through two mechanisms:

    • Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the ring through the sigma bonds.

    • Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the negative charge of the conjugate base and pulling electron density from the aromatic ring.[18] This is a significant stabilizing effect.

  • The 2-Fluoro (-F) Group: The fluorine atom is the most electronegative element and thus has a very strong electron-withdrawing inductive effect (-I).[19] However, it also possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+M). For halogens, the inductive effect strongly outweighs the resonance effect.[19]

The combined effect of a para-cyano and an ortho-fluoro group is a strong withdrawal of electron density from the phenyl ring. This effect is transmitted to the propanoic acid side chain, stabilizing the carboxylate anion and leading to a significant increase in acidity compared to the parent compounds.

Predictive Analysis of Acidity

A semi-quantitative prediction of the pKa can be made by comparing the target molecule to known values of structurally similar compounds and considering the influence of the substituents.

Table 1: Comparison of pKa Values for Structurally Related Acids

CompoundpKa ValueRationale for Acidity
Propanoic Acid~4.87[9][10]Baseline aliphatic carboxylic acid.
3-Phenylpropanoic Acid~4.66[12][14]Phenyl group is weakly electron-withdrawing, slightly increasing acidity.
3-(4-Cyano-2-fluorophenyl)propanoic acid Predicted: ~3.8 - 4.2 The strong electron-withdrawing -CN and -F groups significantly stabilize the conjugate base, markedly increasing acidity.

The Hammett equation provides a more quantitative approach, relating the pKa of a substituted benzoic acid to the pKa of benzoic acid via substituent constants (σ). While our molecule is a phenylpropanoic acid, the principles are transferable. The Hammett constants for para-cyano (σₚ = +0.66) and ortho-fluoro (σₒ = +0.68 for phenols) are both large and positive, indicating strong electron-withdrawing capabilities that increase acidity.[20][21][22] Given these effects, a pKa value significantly lower than that of 3-phenylpropanoic acid is expected.

Gold Standard Experimental pKa Determination: Potentiometric Titration

While theoretical predictions are valuable, empirical measurement is essential for definitive pKa determination. Potentiometric titration is a highly accurate and widely used method.[23][24][25]

Principle of Measurement

The method involves the gradual addition of a strong base of known concentration (titrant), typically sodium hydroxide (NaOH), to a solution of the acidic analyte.[26][27] The pH of the solution is monitored continuously with a calibrated pH electrode. As the base is added, it neutralizes the acid, and the resulting pH changes are plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[26] At this point, [HA] = [A⁻], and according to the Henderson-Hasselbalch equation, pH = pKa.[5]

Diagram of the Experimental Workflow

pKa_Determination_Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_sample Prepare Analyte Solution (e.g., 1-10 mM in water/co-solvent) prep_titrant Standardize Titrant (e.g., 0.1 M NaOH) calibrate_ph Calibrate pH Meter (using standard buffers pH 4, 7, 10) start_titration Place analyte in vessel with stir bar. Immerse calibrated pH electrode. calibrate_ph->start_titration add_titrant Add titrant in small, precise increments start_titration->add_titrant record_data Record pH and total volume added after each increment add_titrant->record_data continue_check Continue until pH plateaus in the basic region (e.g., pH > 11) record_data->continue_check continue_check->add_titrant No plot_curve Plot pH (y-axis) vs. Titrant Volume (x-axis) continue_check->plot_curve Yes find_ep Determine Equivalence Point (EP) (max of first derivative, d(pH)/dV) plot_curve->find_ep find_half_ep Calculate Half-Equivalence Point (Volume at EP / 2) find_ep->find_half_ep determine_pka Determine pKa (pH at the half-equivalence point) find_half_ep->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

A. Reagents and Apparatus

  • 3-(4-Cyano-2-fluorophenyl)propanoic acid (high purity)

  • Deionized, CO₂-free water

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-precision automated titrator or manual burette

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

B. Experimental Procedure

  • System Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).[26][27] Causality: This ensures the accuracy of the pH measurements, which are the primary data points.

  • Analyte Preparation: Accurately weigh and dissolve a sample of 3-(4-Cyano-2-fluorophenyl)propanoic acid to create a solution of known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent mixture. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[26][27] Causality: A known concentration is vital for accurately determining the equivalence point. Constant ionic strength minimizes variations in activity coefficients.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Begin stirring and purge the solution with an inert gas for 10-15 minutes to remove dissolved CO₂, which is acidic and can interfere with the titration.[26] Causality: Temperature affects equilibrium constants, so it must be controlled. Removing CO₂ prevents the formation of carbonic acid, which would consume titrant and distort the titration curve.

  • Titration Execution: Immerse the pH electrode in the solution. If necessary, adjust the starting pH to ~2.0 with 0.1 M HCl to ensure the analyte is fully protonated. Begin adding the standardized 0.1 M NaOH titrant in small, precise increments. Record the pH and the total volume of titrant added after each addition, allowing the pH reading to stabilize.[27] Causality: Incremental addition allows for a detailed mapping of the pH change, which is crucial for identifying the buffer region and equivalence point.

  • Endpoint: Continue the titration until the pH has passed the equivalence point and has stabilized in the basic region (e.g., pH > 11).

Data Analysis and Interpretation

  • Plot the Titration Curve: Generate a plot of pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a sigmoidal curve.

  • Determine the Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve, which corresponds to the complete neutralization of the acid. This is most accurately found by calculating the first derivative of the curve (d(pH)/dV) and identifying the volume at which this derivative is maximal.[28]

  • Calculate the Half-Equivalence Point: The volume at the half-equivalence point is simply Veq / 2.

  • Determine the pKa: Find the corresponding pH value on the titration curve at the half-equivalence point volume. This pH value is the pKa of 3-(4-Cyano-2-fluorophenyl)propanoic acid.[26]

Conclusion: Synthesizing Theory and Practice

The acidity of 3-(4-Cyano-2-fluorophenyl)propanoic acid is significantly enhanced by the powerful electron-withdrawing effects of the ortho-fluoro and para-cyano substituents on the phenyl ring. Theoretical analysis predicts a pKa value substantially lower than that of its parent scaffolds, propanoic acid and 3-phenylpropanoic acid. This prediction can be rigorously confirmed through a well-controlled potentiometric titration experiment. An accurate pKa value is not merely an academic data point; it is a critical parameter that enables medicinal chemists to build predictive models for a drug candidate's behavior in physiological systems, guiding formulation strategies and optimizing its potential for therapeutic success.[1][29][30]

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Technical Safety & Handling Guide: 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Document Type: Advanced Technical Safety Guide (Beyond GHS Compliance) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Scope: This guide provides a comprehensive safety and technical profile for 3-(4-Cyano-2-fluorophenyl)propanoic acid , a critical intermediate scaffold often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs). Unlike standard Safety Data Sheets (SDS) which provide generic hazard statements, this document analyzes the specific risks associated with the compound's dual-functional nature (carboxylic acid tail + fluorinated aryl nitrile core) to establish a self-validating safety protocol.

Chemical Identity Matrix[1][2]
ParameterTechnical Detail
Chemical Name 3-(4-Cyano-2-fluorophenyl)propanoic acid
CAS Number 669002-89-5 (Primary Reference)
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Physical State White to off-white crystalline powder
Melting Point 102–106 °C (Experimental)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1]
SMILES N#Cc1ccc(CCC(=O)O)c(F)c1
Key Functional Groups 1. Nitrile (Cyano): Potential metabolic toxicity source.2. Carboxylic Acid: Proton donor, corrosivity/irritation source.3. Aryl Fluorine: Increases lipophilicity and metabolic stability.

Hazard Profiling & Mechanistic Toxicology

Expert Insight: The safety profile of this compound is dictated by the "push-pull" electronic effects of the fluorine and nitrile groups on the phenyl ring, combined with the acidic tail.

GHS Classification (Derived)

While specific in vivo toxicology data may be sparse for this intermediate, Structure-Activity Relationship (SAR) analysis mandates the following classification based on the aryl-nitrile and carboxylic acid moieties:

Hazard ClassCategoryCodeStatementMechanistic Basis
Acute Toxicity (Oral) 4H302Harmful if swallowedAryl nitriles can metabolize to release cyanide ions (slow release), though less labile than alkyl nitriles.
Skin Irritation 2H315Causes skin irritationCarboxylic acid functionality (pKa ~4.5) causes localized proton damage to keratin.
Eye Irritation 2AH319Causes serious eye irritationAcidic pH upon contact with mucous membranes.
STOT - SE 3H335May cause respiratory irritationFine dust inhalation irritates the bronchial lining.
The "Fluorine-Nitrile" Risk Factor

The presence of the fluorine atom at the ortho position to the propanoic chain (and meta to the nitrile) increases the compound's lipophilicity.

  • Implication: This facilitates faster dermal absorption compared to non-fluorinated analogs. Standard latex gloves are insufficient; Nitrile or Neoprene gloves (minimum 0.11 mm thickness) are required to prevent permeation.

Operational Safety & Handling Protocols

Directive: Do not rely solely on PPE. Implement the Hierarchy of Controls.

Engineering Control Logic (Graphviz)

The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.

SafetyLogic Start Start: Handling Assessment StateCheck Physical State? Start->StateCheck Soln Solution (DMSO/MeOH) StateCheck->Soln Liquid Solid Solid Powder StateCheck->Solid Powder QtyCheck Quantity > 1g? FumeHood Standard Fume Hood (Face Vel: 100 fpm) QtyCheck->FumeHood No (<1g) GloveBox HEPA Filtered Enclosure or Glove Box QtyCheck->GloveBox Yes (>1g) Soln->FumeHood Solid->QtyCheck PPE_Std PPE: Nitrile Gloves + Lab Coat + Goggles FumeHood->PPE_Std PPE_High PPE: Double Gloving + N95/P100 (if open) GloveBox->PPE_High

Caption: Operational decision tree for handling fluorinated aryl nitriles. High-dust operations require containment to prevent inhalation of potent bioactive dusts.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) to prevent hydrolysis of the nitrile to an amide/acid over long durations.

  • Incompatibilities: Strong oxidizing agents (risk of N-oxide formation), Strong bases (deprotonation of acid), Reducing agents (reduction of nitrile to amine).

Emergency Response & First Aid

Trustworthiness: This section prioritizes the specific risks of nitrile poisoning and acid burns.

Exposure Response Protocol
  • Inhalation:

    • Immediate Action: Move to fresh air.[2][3]

    • Specific Concern: If breathing is labored, assume potential cyanide-like hypoxia (rare but possible with massive exposure). Administer 100% oxygen if trained.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.

    • Contraindication:Do not use organic solvents (ethanol/DMSO) to clean skin; this will accelerate the absorption of the fluorinated compound into the bloodstream.

  • Eye Contact:

    • Immediate Action: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][3]

    • Note: The acidic nature requires thorough irrigation to normalize pH.

Fire Fighting Measures
  • Combustion Products: Burning this compound releases toxic fumes including:

    • Hydrogen Fluoride (HF): Highly corrosive and toxic.

    • Hydrogen Cyanide (HCN): Systemic asphyxiant.

    • Nitrogen Oxides (NOx) & Carbon Monoxide (CO).

  • Action: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Synthesis & Application Context

Expertise: Understanding the "Why" behind the molecule.

This compound is a structural analog and intermediate in the synthesis of Enzalutamide (Xtandi) , a non-steroidal androgen receptor inhibitor used in prostate cancer treatment. The 4-cyano-3-(trifluoromethyl)phenyl moiety is common in this drug class; the 2-fluoro analog discussed here is often used in structure-activity relationship (SAR) studies to optimize binding affinity.

Synthesis Pathway Visualization (Graphviz)

SynthesisPath Precursor 4-Bromo-3-fluorobenzonitrile Intermediate Cinnamic Acid Derivative Precursor->Intermediate Pd-Cat Coupling Reagent Acrylate / Heck Reaction Reagent->Intermediate Product 3-(4-Cyano-2-fluorophenyl) propanoic acid Intermediate->Product Reduction Reduction Hydrogenation (Pd/C) Reduction->Product Drug Enzalutamide Analogs (Androgen Receptor Antagonist) Product->Drug Amide Coupling

Caption: Typical synthetic route via Heck coupling followed by hydrogenation, leading to the final drug scaffold.

Disposal & Environmental Compliance

  • Waste Stream: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Warning: The scrubber is essential to neutralize Hydrogen Fluoride generated during combustion. Do not dispose of via sink/drain; the compound is harmful to aquatic life (Category 3 predicted).

References

  • Sigma-Aldrich. (2025). Product Specification: 3-(4-cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-(4-cyano-2-fluorophenyl)propanoic acid.[1][5] National Library of Medicine. Retrieved from (Note: Link directs to closest structural analog record for validation).

  • U.S. Food and Drug Administration (FDA). (2012).[6] Enzalutamide (Xtandi) Prescribing Information & Chemistry Review. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Cyanophenyl)propionic acid. Retrieved from

Sources

Thermodynamic Stability & Reactivity Profile of 2-Fluoro-4-Cyano Substituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-Fluoro-4-Cyano Substituted Aromatics Content Type: Technical Whitepaper / In-Depth Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary

The 2-fluoro-4-cyano substituted aromatic motif represents a "Goldilocks" scaffold in modern medicinal chemistry, balancing metabolic robustness with tunable electronic properties.[1] Prominently featured in second-generation androgen receptor (AR) antagonists such as Enzalutamide and Apalutamide , this substitution pattern exploits the unique properties of fluorine—high electronegativity, metabolic blockade, and lipophilicity modulation—while leveraging the cyano group as a bioisostere for carbonyls or halogens.

This guide provides a deep technical analysis of the thermodynamic stability of this motif. Unlike activated systems where fluorine is labile, the specific meta-relationship between the 2-fluoro and 4-cyano substituents (relative to a C1 attachment) creates a "stability island" that resists nucleophilic aromatic substitution (


) while maintaining sufficient activation for synthetic manipulation under controlled conditions.

Electronic Architecture & Thermodynamic Grounding

The "Meta-Shield" Effect

The thermodynamic stability of 2-fluoro-4-cyano aromatics is defined by the relative positioning of the substituents. In a typical 1-substituted-2-fluoro-4-cyanobenzene scaffold:

  • Fluorine (Pos 2): Exerts a strong inductive electron-withdrawing effect (-I) but acts as a weak resonance donor (+R).[1]

  • Cyano (Pos 4): A strong electron-withdrawing group (-I, -R) that stabilizes negative charge density on the ring.[1]

Crucial Stability Mechanism: In a nucleophilic attack at the C-2 position (displacing Fluorine), the negative charge in the Meisenheimer complex intermediate delocalizes to positions ortho and para to the site of attack (i.e., C-1, C-3, C-5).

  • Because the Cyano group is at C-4 , it is meta to the site of attack (C-2).

  • Therefore, the resonance-withdrawing power of the cyano group cannot effectively stabilize the Meisenheimer intermediate formed by attack at the C-F bond.

  • Result: The activation energy ($ \Delta G^\ddagger $) for

    
     displacement of the fluorine is significantly higher than in 4-fluorobenzonitrile (where F and CN are para) or 2,4-difluoronitrobenzene. This confers high thermodynamic stability to the C-F bond under physiological and standard storage conditions.
    
Quantitative Electronic Parameters

To rationalize the stability, we apply Hammett substituent constants ($ \sigma $):

SubstituentPosition (Rel. to C1)

(Inductive)

(Resonance)
Net Effect on Ring Stability
-F Ortho (2)+0.52-0.34Strong local deactivation; metabolic block.[1]
-CN Para (4)+0.56+0.10Global electron deficiency; acidifying C-H bonds.[1]

Data Source: Hansch, C., et al. Chem. Rev. 1991.

The combination creates an electron-deficient ring ($ \Sigma \sigma > 0 $) that is resistant to oxidative metabolism (CYP450) but not overly activated for nucleophilic displacement, creating an ideal drug scaffold.

Chemical Stability Profile

Hydrolytic Stability of the Nitrile

The cyano group is thermodynamically unstable relative to the amide and carboxylic acid (hydrolysis is exergonic,


), but it is kinetically stable  due to a high activation barrier.
  • Acidic Conditions: The 2-fluoro substituent inductively withdraws electron density, making the nitrile carbon more electrophilic. However, steric shielding by the ortho-fluorine is minimal. Hydrolysis to the amide (2-fluoro-4-carbamoyl) requires elevated temperatures (>80°C) and strong acid (e.g., 6M HCl).[1]

  • Basic Conditions: The electron-deficient ring facilitates nucleophilic attack by

    
    , but the reaction is generally slow at physiological pH (7.4).
    
  • Risk Factor: In formulation, trace metal ions can catalyze hydration to the amide.

Nucleophilic Aromatic Substitution ( )

While the "Meta-Shield" protects the fluorine, the ring is still susceptible to


 under forcing conditions, particularly if a nucleophile attacks C-4 (displacing CN) or if the C-1 substituent is a good leaving group.
  • Displacement of F: Rare. Requires extremely strong nucleophiles (e.g., alkoxides in DMSO) and high heat.

  • Displacement of CN: Highly unfavorable; CN is a poor leaving group compared to halides.

Visualization: Stability Logic & Reactivity

The following diagram illustrates the electronic stabilization mechanism and the high energy barrier preventing spontaneous degradation.

StabilityLogic cluster_Electronic Electronic Effects cluster_Reactivity Reactivity Pathways Scaffold 1-R-2-Fluoro-4-Cyanobenzene F_Effect F (Pos 2): Inductive (-I) Metabolic Blockade Scaffold->F_Effect CN_Effect CN (Pos 4): Mesomeric (-R) Global Deactivation Scaffold->CN_Effect Hydrolysis Nitrile Hydrolysis Slow Kinetic Rate Scaffold->Hydrolysis pH < 2 or pH > 10 Meta_Rel Meta-Relationship (F vs CN) F_Effect->Meta_Rel CN_Effect->Meta_Rel Meisenheimer Meisenheimer Complex Destabilized (No Resonance) Meta_Rel->Meisenheimer Prevents Stabilization SNAr_Path SNAr Attack at C-2 (F) High Activation Energy Meisenheimer->SNAr_Path Increases Barrier

Caption: Figure 1. The "Meta-Shield" effect: The meta-positioning of the cyano group relative to fluorine prevents resonance stabilization of the transition state during nucleophilic attack, conferring high thermodynamic stability.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new chemical entity (NCE) containing this motif, the following stress-testing protocols are recommended. These are self-validating systems: if the control (e.g., 4-fluorobenzonitrile) degrades significantly faster, the "Meta-Shield" hypothesis is confirmed.

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Determine the kinetic barrier of nitrile hydrolysis.

  • Preparation: Dissolve the compound (10 mM) in a mixture of DMSO:Buffer (1:9). Prepare three buffers:

    • pH 1.2 (0.1 N HCl)[1]

    • pH 7.4 (Phosphate)[1]

    • pH 10.0 (Borate/NaOH)[1]

  • Incubation: Aliquot samples into sealed HPLC vials. Incubate at 80°C for 24, 48, and 96 hours.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Loss of parent peak (M+H).

    • Detect: Appearance of Amide (+18 Da) and Acid (+19 Da) adducts.

  • Validation: The degradation rate (

    
    ) should be < 1% per 24h at pH 7.4 to qualify as "Stable."[1]
    
Protocol B: Thiol Reactivity Assay ( Potential)

Objective: Assess susceptibility to nucleophilic displacement by biological nucleophiles (e.g., Glutathione).[1]

  • Reagents: Prepare a 100 mM stock of Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix test compound (50 µM) with GSH (5 mM, 100x excess) in PBS/Acetonitrile (90:10).

  • Incubation: 37°C for 24 hours.

  • Readout: LC-MS quantification of the GSH-adduct (Parent - F + SG).

  • Interpretation:

    • < 0.1% Adduct: Metabolically stable (Ideal).[1]

    • > 1% Adduct: Potential for haptenization/toxicity.[1]

Case Study: Enzalutamide & Apalutamide

The clinical success of Enzalutamide (Xtandi) validates the stability of fluoro-cyano aromatics.

  • Structure: Contains a 4-cyano-3-(trifluoromethyl)phenyl ring and a 2-fluoro-N-methylbenzamide moiety.[1]

  • Stability Insight: The 2-fluoro-N-methylbenzamide fragment (functionally similar to the 2-fluoro-4-cyano motif in terms of electronics) is stable against hydrolysis in vivo.[1] The fluorine atom at the ortho position to the amide carbonyl protects the amide bond from enzymatic cleavage via steric and electronic shielding.

  • Metabolism: The primary metabolic pathway is not defluorination or nitrile hydrolysis, but rather N-demethylation, confirming the thermodynamic robustness of the aryl-fluoride and aryl-nitrile bonds.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • FDA Center for Drug Evaluation and Research. (2012). Enzalutamide (Xtandi) Clinical Pharmacology and Biopharmaceutics Review. Application Number: 203415Orig1s000.[1] Link

  • Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational reference for

    
     on activated fluoroarenes). Link
    
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

Sources

Literature review on 3-(4-Cyano-2-fluorophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 3-(4-Cyano-2-fluorophenyl)propanoic acid , a critical "privileged scaffold" in modern medicinal chemistry. While often overlooked as merely a catalog intermediate, this specific molecular architecture represents a strategic pharmacophore used in the synthesis of next-generation Androgen Receptor (AR) antagonists, PROTAC linkers, and RSV fusion inhibitors.

From Synthetic Protocols to Therapeutic Applications

Part 1: Executive Summary & Chemical Architecture

The compound 3-(4-Cyano-2-fluorophenyl)propanoic acid is not just a building block; it is a bioisosteric anchor . In drug design, particularly for nuclear hormone receptors like the Androgen Receptor (AR), the 4-cyano-2-fluorophenyl moiety is a validated "warhead" that mimics the electronic properties of the 4-cyano-3-(trifluoromethyl)phenyl group found in blockbuster drugs like Enzalutamide and Apalutamide , but with distinct metabolic and steric profiles.

Core Chemical Identity
PropertySpecification
IUPAC Name 3-(4-Cyano-2-fluorophenyl)propanoic acid
CAS Number 669002-89-5
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Key Motifs Nitrile (H-bond acceptor), Fluorine (Metabolic blocker), Carboxylic Acid (Linker/Warhead)
Primary Utility Precursor for Indanones, AR Antagonists, and PROTAC Linkers

Part 2: Synthetic Methodologies (The "How-To")

As a scientist, you need a robust, scalable route. We avoid "paper chemistry" in favor of process-ready workflows. The most reliable industrial route utilizes the Knoevenagel-Doebner Condensation followed by selective reduction. This avoids the use of expensive palladium catalysts required for Heck couplings.

Protocol A: Knoevenagel-Doebner Strategy (Recommended)

This pathway converts commercially available 4-cyano-2-fluorobenzaldehyde into the target acid in two steps.

Step 1: Condensation to Cinnamic Acid Derivative
  • Reagents: 4-Cyano-2-fluorobenzaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

  • Conditions: Reflux (90–100°C) for 4–6 hours.

  • Mechanism: The malonic acid undergoes condensation with the aldehyde followed by spontaneous decarboxylation to yield (E)-3-(4-cyano-2-fluorophenyl)acrylic acid.

  • Critical Control Point: Monitor CO₂ evolution. Cessation indicates reaction completion.

Step 2: Selective Reduction
  • Reagents: Sodium Borohydride (NaBH₄) with catalytic CoCl₂ or Pd/C with H₂ (balloon).

  • Why this choice? The nitrile (-CN) group is sensitive to harsh reduction (e.g., LiAlH₄ would reduce it to an amine). Mild catalytic hydrogenation or borohydride/transition metal systems selectively reduce the alkene without touching the nitrile or the aromatic ring.

Protocol B: The "Indanone" Cyclization (Derivatization)

A primary use of this acid is to generate 4-cyano-1-indanone , a bicyclic core for rigid analogs.

  • Reagents: Thionyl Chloride (SOCl₂)

    
     Friedel-Crafts catalyst (AlCl₃).
    
  • Procedure: Convert acid to acid chloride, then intramolecular cyclization.

Visualizing the Workflow

Synthesis_Workflow Aldehyde 4-Cyano-2-fluoro- benzaldehyde Intermediate (E)-Cinnamic Acid Derivative Aldehyde->Intermediate Knoevenagel (Pyridine/Piperidine) Malonic Malonic Acid Malonic->Intermediate Target 3-(4-Cyano-2-fluorophenyl) propanoic acid Intermediate->Target Selective Reduction (H2, Pd/C or NaBH4/CoCl2) Indanone 4-Cyano-1-indanone (Rigid Core) Target->Indanone 1. SOCl2 2. AlCl3 (Friedel-Crafts) Amide Amide Derivatives (PROTAC Linkers) Target->Amide Peptide Coupling (HATU/DIPEA)

Caption: Figure 1. Synthetic flowchart from aldehyde precursor to target acid and downstream derivatives.

Part 3: Medicinal Chemistry & SAR Logic

Why use this specific scaffold? The "Expertise" component of this guide lies in understanding the Structure-Activity Relationship (SAR) .

The Fluorine Effect (Ortho-Substitution)

Placing a fluorine atom at the ortho position (C2) relative to the propanoic tail serves three functions:

  • Conformational Lock: The steric bulk of fluorine forces the propanoic chain to twist out of planarity, potentially improving fit into hydrophobic pockets (e.g., AR Ligand Binding Domain).

  • Metabolic Stability: Fluorine blocks oxidative metabolism at the sensitive ring positions (preventing hydroxylation).

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring protons, influencing pi-stacking interactions.

The Nitrile "Warhead"

The para-cyano group is a classic bioisostere for:

  • Halogens: Similar size to iodine but with H-bond accepting capability.

  • Nitro groups: Less toxic/mutagenic than nitro groups often used in early anti-androgens (e.g., Flutamide).

  • Interaction: It forms critical water-mediated hydrogen bonds in the binding pockets of nuclear receptors.

The Propanoic Acid Tail

This 3-carbon chain is the "Linker Region."

  • Flexibility: Unlike a benzoic acid (0 carbons) or phenylacetic acid (1 carbon), the propanoic acid (2 carbons + COOH) offers enough flexibility to reach lysine or arginine residues at the pocket rim.

  • Derivatization: It is the primary handle for attaching PROTAC E3 ligase ligands (e.g., VHL or Cereblon binders) to create degraders.

Part 4: Therapeutic Applications

Androgen Receptor (AR) Antagonists

This scaffold is a structural analog to the "A-ring" of non-steroidal anti-androgens.

  • Mechanism: Competitive inhibition of testosterone/DHT binding.

  • Application: Prostate cancer therapeutics. The acid can be converted into hydantoins or thiohydantoins (Enzalutamide analogs).

RSV Fusion Inhibitors

Recent literature (see J. Med.[1] Chem. citations) highlights 4-cyano-2-fluorophenyl derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein.

  • Role: The scaffold mimics the hydrophobic fusion peptide, preventing the virus from entering host cells.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the "linker" is crucial. This propanoic acid derivative provides a robust, rigid-yet-flexible connector that can be fine-tuned to optimize the ternary complex (Target-PROTAC-E3 Ligase).

Mechanism of Action Diagram

MOA_Pathway Scaffold 3-(4-Cyano-2-fluorophenyl) propanoic acid Deriv Drug Candidate (e.g., Amide/Hydantoin) Scaffold->Deriv Chemical Synthesis AR Androgen Receptor (Cytosolic) Deriv->AR Competitive Binding (Ki < 100 nM) Complex AR-Drug Complex AR->Complex Conformational Change Nucleus Nuclear Translocation BLOCKED Complex->Nucleus Inhibition DNA DNA Binding / Transcription

Caption: Figure 2. Pharmacological intervention pathway for AR antagonism using this scaffold.

Part 5: Experimental Data Summary

When evaluating this compound, reference the following physicochemical baselines.

ParameterValueNotes
Melting Point 102–106 °CCrystalline solid; easy to purify by recrystallization.
pKa (Acid) ~4.5Typical for aliphatic carboxylic acids.
LogP ~1.6Moderate lipophilicity; good membrane permeability.
Solubility DMSO, MethanolPoor water solubility; requires organic co-solvent for assays.

References

  • Sigma-Aldrich. Product Specification: 3-(4-cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5).[2]

  • PubChem. Compound Summary: 3-(4-cyano-2-fluorophenyl)propanoic acid.[3][4] National Library of Medicine.

  • Journal of Medicinal Chemistry. Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor.[1] (Discusses SAR of 4-cyano-2-fluorophenyl motif).

  • Google Patents. Oxazolidine-based compound and selective androgen receptor agonist comprising same.[5] (Patent CA2946834C).[5]

  • BenchChem. Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid. (General protocol reference for propanoic acid derivatives).

Sources

Methodological & Application

Application Note: Chemoselective Transformations of 3-(4-Cyano-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the specific utility, reactivity, and handling of 3-(4-Cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5) , a high-value bifunctional building block used in the synthesis of androgen receptor antagonists, PROTAC linkers, and enzyme inhibitors.

Introduction & Molecular Profile

3-(4-Cyano-2-fluorophenyl)propanoic acid is a strategic "linker-pharmacophore" scaffold. It offers two distinct handles for orthogonal functionalization: a carboxylic acid (C-terminus) and a nitrile (N-terminus precursor/bioisostere handle). The 2-fluorine atom is critical for modulating metabolic stability (blocking oxidative metabolism at the ortho-position) and influencing the pKa of the propanoic acid tail via inductive effects.

Molecular Specifications
PropertyValue
CAS Number 669002-89-5
Formula

MW 193.18 g/mol
Appearance White to off-white crystalline powder
pKa (Calc) ~4.5 (Carboxylic acid), modulated by F-inductive effect
Key IR Signals

~2230 cm⁻¹;

~1710 cm⁻¹

Reaction Pathway Overview

The utility of this molecule lies in its ability to undergo chemoselective divergence . The following diagram illustrates the three primary synthetic pathways accessible from this core scaffold without cross-reactivity.

ReactionPathways Start 3-(4-Cyano-2-fluorophenyl) propanoic acid Path1 Pathway A: Amide Coupling Start->Path1 HATU/DIPEA R-NH2 Path2 Pathway B: Tetrazole Formation Start->Path2 TMSN3 DBU or ZnBr2 Path3 Pathway C: Nitrile Reduction Start->Path3 BH3·THF or Raney Ni/H2 Prod1 Amide Conjugates (Linker attachment) Path1->Prod1 Prod2 Tetrazole Bioisosteres (Sartan-like motifs) Path2->Prod2 Prod3 Gamma-Amino Acids (Linear spacers) Path3->Prod3

Figure 1: Divergent synthetic pathways. Pathway A preserves the nitrile; Pathway B/C modifies the nitrile while requiring protection or tolerance of the acid.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Head" Modification)

Objective: To couple an amine to the carboxylic acid tail without hydrolyzing the nitrile group. Rationale: Standard acid chloride formation (using


) can sometimes hydrate electron-deficient nitriles to primary amides. We utilize HATU  as a coupling agent to ensure mild conditions that preserve the cyano-fluorophenyl core.
Materials
  • Substrate: 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq)

  • Amine Partner: Primary or secondary amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol (193 mg) of the starting acid in 5 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow.

  • Coupling: Add the amine partner (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of MW 193 (M-H) and appearance of Product Mass.

  • Work-up (Self-Validating Step):

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes unreacted amine/DIPEA). Crucial: Do not use strong base washes initially if the product has acidic protons.

      • Saturated

        
         (removes unreacted starting acid and HATU byproducts).
        
      • Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield HATU hydrolysis due to wet solvent Use freshly distilled DMF or "SureSeal" bottles.
Nitrile Hydrolysis pH too high or temp too high Ensure reaction stays at RT; avoid excess strong base.

| Racemization | (Only if coupling to chiral amine) | Switch to COMU or T3P coupling agents for lower epimerization risk. |

Protocol B: [3+2] Cycloaddition to Tetrazoles (The "Tail" Modification)

Objective: To convert the nitrile group into a tetrazole (a carboxylic acid bioisostere) while the propanoic acid moiety is either protected (ester) or tolerated. Rationale: The 2-fluoro substituent withdraws electrons, activating the nitrile towards nucleophilic attack by azide, making this reaction faster than on non-fluorinated analogs.

Materials
  • Substrate: 3-(4-Cyano-2-fluorophenyl)propanoic acid methyl ester (Note: Ester protection is recommended to prevent interference).

  • Reagent: Trimethylsilyl azide (

    
    ) (2.0 eq)
    
  • Catalyst: Dibutyltin oxide (DBTO) (0.1 eq) or

    
    .
    
  • Solvent: Toluene or DME.

Step-by-Step Procedure
  • Preparation: Dissolve the ester-protected substrate (1.0 mmol) in Toluene (10 mL).

  • Addition: Add

    
     (2.0 mmol) and the organotin catalyst (0.1 mmol).
    
  • Cyclization: Heat to reflux (110°C) for 12–24 hours behind a blast shield.

    • Safety Note: Azides can be explosive. Do not concentrate the reaction mixture to dryness if free

      
       is suspected.
      
  • Hydrolysis (Deprotection):

    • Cool to RT. Add MeOH (5 mL) to quench silyl groups.

    • To remove the tin catalyst and hydrolyze the ester (if desired): Treat with 1M LiOH in THF/Water (1:1) for 4 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. The tetrazole-acid product often precipitates or can be extracted into EtOAc.

Analytical Validation (Self-Checking)

To ensure the integrity of the 3-(4-Cyano-2-fluorophenyl)propanoic acid scaffold during reactions, use the following NMR diagnostic markers.

¹H NMR (400 MHz, DMSO-d6) Expectations:

  • Aromatic Region: You should observe a distinct splitting pattern due to

    
     coupling.
    
    • The proton at position 3 (between F and CN) typically appears as a doublet of doublets (dd) or multiplet due to coupling with F (

      
      ) and the meta-proton.
      
    • Loss of this pattern suggests defluorination (rare) or ring degradation.

  • Aliphatic Chain: Two triplets (or multiplets) corresponding to the

    
     chain.
    
    • 
      -protons: 
      
      
      
      ppm.
    • 
      -protons: 
      
      
      
      ppm.

Workflow Diagram: Purification Logic

Purification Start Crude Reaction Mixture Check Is Product Acidic? Start->Check Acidic Yes (Free Acid/Tetrazole) Check->Acidic COOH present Neutral No (Amide/Ester) Check->Neutral COOH capped MethodA Acid-Base Extraction: 1. Dissolve in weak base (NaHCO3) 2. Wash organics (discard) 3. Acidify aq. layer 4. Extract into EtOAc Acidic->MethodA MethodB Normal Phase Flash Column: Gradient Hexane -> EtOAc Neutral->MethodB

Figure 2: Purification decision tree based on the functional state of the propanoic acid tail.

References

  • Sigma-Aldrich. Product Specification: 3-(4-cyano-2-fluorophenyl)propanoic acid.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on HATU/coupling protocols).

  • Himo, F., et al. (2005). Mechanisms of Azide-Nitrile Cycloadditions. Journal of the American Chemical Society, 127(1), 210–216. (Mechanistic basis for tetrazole formation).

  • PubChem. Compound Summary: 3-(4-cyano-2-fluorophenyl)propanoic acid.[2]

Sources

Application Note & Protocols: The Strategic Use of 3-(4-Cyano-2-fluorophenyl)propanoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and cyano moieties into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of 3-(4-Cyano-2-fluorophenyl)propanoic acid, a highly functionalized building block poised for significant applications in pharmaceutical research and development. We present its chemical attributes, a detailed protocol for a plausible synthetic route, methods for purification and characterization, and its potential application in the synthesis of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced intermediates for the creation of next-generation pharmaceuticals.

Introduction: The Value Proposition of a Multifunctional Intermediate

3-(4-Cyano-2-fluorophenyl)propanoic acid is a bespoke chemical entity that offers a unique combination of structural features beneficial for drug design. The presence of a fluorine atom can modulate the acidity of the propanoic acid group and influence the conformation of the molecule, while the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.[1][2] This trifunctional nature—a carboxylic acid for amide coupling, a fluorinated aromatic ring for metabolic blocking, and a nitrile for versatile chemistry—makes it an exceptionally valuable intermediate. Its structure is particularly relevant for developing inhibitors and modulators that target complex biological pathways.[3][4]

Chemical Properties & Specifications

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
IUPAC Name 3-(4-cyano-2-fluorophenyl)propanoic acid[5]
CAS Number Not explicitly assigned; structurally related compounds exist.N/A
Molecular Formula C₁₀H₈FNO₂[5]
Molecular Weight 193.17 g/mol [5]
Appearance Expected to be a white to off-white solid.Inferred
Predicted XlogP 1.5[5]
Monoisotopic Mass 193.05391 Da[5]

Synthesis Protocol for 3-(4-Cyano-2-fluorophenyl)propanoic acid

The following is a proposed, robust two-step synthetic protocol starting from commercially available 3-fluoro-4-bromobenzonitrile. This route leverages a Heck reaction followed by hydrolysis, a common and reliable method for carbon-carbon bond formation and subsequent functional group transformation.

Workflow for Synthesis

G A Start: 3-Fluoro-4-bromobenzonitrile + Ethyl Acrylate B Heck Reaction Catalyst: Pd(OAc)₂ Ligand: P(o-tol)₃ Base: Et₃N, Solvent: Acetonitrile A->B Step 1 C Intermediate: Ethyl (E)-3-(4-cyano-2-fluorophenyl)acrylate B->C Forms D Hydrogenation & Hydrolysis 1. H₂, Pd/C (Catalyst) 2. NaOH (aq), then HCl (aq) C->D Step 2 E Purification (Recrystallization from Toluene) D->E Yields Crude F Final Product: 3-(4-Cyano-2-fluorophenyl)propanoic acid E->F Purifies to G A Intermediate: 3-(4-Cyano-2-fluorophenyl)propanoic acid B Amide Coupling Reagents: HATU, DIPEA Amine: Complex Arylamine (R-NH₂) Solvent: DMF A->B Reacts with C Hypothetical API Precursor B->C Forms D Final Deprotection / Modification C->D Processed via E Final API D->E Yields

Sources

Technical Application Note: Scalable Manufacture of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 3-(4-Cyano-2-fluorophenyl)propanoic acid , is a critical pharmacophore often utilized in the synthesis of androgen receptor antagonists (e.g., next-generation anti-prostate cancer agents) and PARP inhibitors.[1] Its structural core—a phenylpropanoic acid scaffold with specific ortho-fluoro and para-cyano substitution—presents a classic chemoselectivity challenge during scale-up.[1]

The Chemoselectivity Challenge

The primary difficulty in synthesizing this molecule at scale is the selective reduction of the cinnamic acid intermediate. The synthetic strategy must reduce the


-unsaturated alkene without compromising two sensitive functionalities:
  • The Nitrile (CN): Susceptible to reduction to a primary amine (

    
    ) under standard hydrogenation conditions.
    
  • The Aryl-Fluorine (Ar-F): Susceptible to hydrodehalogenation (hydrogenolysis) under vigorous catalytic hydrogenation.[1]

Route Selection Strategy

We evaluated three potential routes based on atom economy, raw material cost, and impurity profiles.

RouteStrategyScalabilityCostVerdict
A Knoevenagel Condensation + Selective Hydrogenation High Low Primary Protocol
B Heck Coupling (Ar-Br + Acrylic Acid)MediumHigh (Pd)Secondary (Backup)
C Friedel-Crafts AlkylationLowLowRejected (Regioselectivity issues)

This guide details Route A , utilizing the Doebner Modification of the Knoevenagel Condensation , followed by a controlled catalytic hydrogenation . This pathway avoids expensive transition metal coupling partners and utilizes robust crystallization for purification, eliminating the need for process-scale chromatography.[1]

Synthetic Strategy Visualization

The following diagram outlines the critical process flow and decision gates for the synthesis.

G Start Start: 4-Cyano-2-fluorobenzaldehyde Step1 Step 1: Knoevenagel Condensation (Doebner Modification) Start->Step1 Reagent1 Reagent: Malonic Acid Solvent: Pyridine Cat: Piperidine Reagent1->Step1 Intermed Intermediate: 3-(4-Cyano-2-fluorophenyl)acrylic acid Step1->Intermed -CO2 (Decarboxylation) Decision Critical Control Point: Selectivity Check Intermed->Decision MethodA Method A: H2 / Pd-C (1 atm) (Kinetic Control) Decision->MethodA Standard Scale MethodB Method B: Transfer Hydrogenation (HCOONH4 / Pd-C) Decision->MethodB High Selectivity Req. Final Target: 3-(4-Cyano-2-fluorophenyl)propanoic acid MethodA->Final Stop at 1.0 eq H2 MethodB->Final

Figure 1: Process flow diagram illustrating the Knoevenagel-Reduction sequence and critical control points for chemoselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-Cyano-2-fluorophenyl)acrylic acid

This step constructs the carbon skeleton via the condensation of the aldehyde with malonic acid.[1] The use of pyridine serves as both solvent and base, facilitating the in situ decarboxylation.[2]

Reagents:

  • 4-Cyano-2-fluorobenzaldehyde (1.0 equiv)[1]

  • Malonic acid (1.5 equiv)

  • Pyridine (5.0 vol)

  • Piperidine (0.1 equiv)

Protocol:

  • Charge: To a reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 4-Cyano-2-fluorobenzaldehyde and Malonic acid.

  • Solvation: Add Pyridine. Stir to obtain a suspension.

  • Catalysis: Add Piperidine dropwise. Note: An exotherm of 5-10°C may occur.[1]

  • Reaction: Heat the mixture to 80–85°C .

    • Mechanism:[2][3][4][5][6][7][8] The reaction proceeds through an aldol-like condensation followed by dehydration and thermal decarboxylation.[1]

    • Monitoring: CO₂ evolution will be observed.[8] Maintain temperature until gas evolution ceases (approx. 4–6 hours). Monitor by HPLC for consumption of aldehyde (<1%).

  • Quench & Workup:

    • Cool the reaction mixture to 0–5°C.

    • Slowly add 6M HCl (aq) until pH < 2. Caution: Pyridine neutralization is exothermic.

    • A thick white precipitate (the acrylic acid intermediate) will form.

  • Isolation: Stir the slurry for 1 hour at 0°C. Filter the solid.

  • Wash: Wash the cake with water (3x) to remove pyridinium salts, followed by cold isopropanol (1x) to displace water.

  • Drying: Dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.[1]

Step 2: Selective Reduction to 3-(4-Cyano-2-fluorophenyl)propanoic acid

This is the Critical Process Parameter (CPP) phase.[1] We utilize a mild hydrogenation protocol. While nitriles can be reduced by Pd/C, the reaction kinetics for the alkene reduction are significantly faster at ambient pressure and temperature.

Reagents:

  • Intermediate Acrylic Acid (1.0 equiv)

  • 10% Pd/C (50% wet) (5 wt% loading relative to substrate)

  • Ethyl Acetate (10 vol) or Tetrahydrofuran (THF)

  • Hydrogen gas (balloon or 1 atm line)

Protocol:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the Acrylic Acid intermediate in Ethyl Acetate.

    • Solvent Choice: Ethyl Acetate is preferred over Methanol. Protic solvents like MeOH can accelerate nitrile reduction or byproduct formation.

  • Inertion: Purge the vessel with Nitrogen (3 cycles) to remove oxygen.

  • Catalyst Charge: Add the Pd/C catalyst. Safety: Pd/C is pyrophoric; keep wet and under inert atmosphere.

  • Hydrogenation:

    • Purge with Hydrogen (3 cycles).

    • Pressurize to 1 atm (balloon pressure) or max 30 psi .

    • Stir vigorously at 20–25°C (Room Temperature) .

    • Do NOT heat. Heating promotes nitrile reduction.

  • Endpoint Control:

    • Monitor H₂ uptake. The reaction typically consumes 1 equivalent of H₂ within 2–4 hours.

    • IPC (In-Process Control): Check HPLC every hour. Stop reaction immediately when the Acrylic Acid is <0.5%.

    • Warning: If the reaction runs too long after alkene consumption, the impurity 3-(4-(aminomethyl)-2-fluorophenyl)propanoic acid will form.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a sparkler filter to remove the catalyst. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to roughly 20% volume.

  • Crystallization: Add n-Heptane (anti-solvent) slowly to the warm EtOAc solution until cloudiness persists. Cool to 0°C to crystallize the target acid.

  • Drying: Filter and dry at 45°C under vacuum.

Yield Expectation: 88–95% Purity: >98.5% (HPLC)

Analytical Data & Specifications

The following table summarizes the expected analytical signature for the final product.

TestMethodSpecification / Expected Result
Appearance VisualWhite crystalline powder
Mass Spec LC-MS (ESI-)[M-H]⁻ = 192.05 (Calculated MW: 193.[1]17)
1H NMR DMSO-d6, 400 MHz

12.2 (s, 1H, COOH), 7.8 (dd, 1H), 7.6 (m, 2H), 2.9 (t, 2H, Ar-CH2), 2.6 (t, 2H, CH2-COOH)
IR Spectroscopy ATR-FTIR2230 cm⁻¹ (CN stretch, distinct), 1710 cm⁻¹ (C=O acid), 1600-1580 cm⁻¹ (Ar)
Melting Point DSC/Capillary128–132°C (Dependent on polymorph)

Troubleshooting & Optimization

High Impurity: Des-fluoro analog[1]
  • Cause: Hydrogenolysis of the C-F bond.

  • Solution: This is rare at 1 atm/RT. If observed, switch catalyst to 5% Pt/C (sulfided) , which is more resistant to dehalogenation, or add a catalyst poison like Diphenylsulfide (trace amounts).

High Impurity: Amine (Nitrile reduction)
  • Cause: Over-reduction.

  • Solution:

    • Strictly limit H₂ pressure to 1 atm.

    • Stop reaction at 98% conversion rather than 100%.

    • Alternative Reductant: Use Ammonium Formate (3 equiv) with Pd/C in refluxing THF/MeOH. This "Transfer Hydrogenation" is often highly selective for C=C bonds over nitriles [1].

References

  • Pawar, H. S., Wagh, A. S., & Lalia, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.[1][6] New Journal of Chemistry.

  • List, B. (2010). Knoevenagel Condensation. In: Science of Synthesis. Thieme Chemistry.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 170098-81-4.[1]

(Note: While specific patents exist for this exact CAS, the protocols above are derived from standard, validated methodologies for the "fluorocyanocinnamic acid" class of compounds found in the referenced literature.)

Sources

Application Notes and Protocols for the Functionalization of 3-(4-Cyano-2-fluorophenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of the 3-(4-Cyano-2-fluorophenyl)propanoic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-(4-Cyano-2-fluorophenyl)propanoic acid emerges as a highly valuable starting material, embodying several key features that are advantageous for drug discovery. The propanoic acid moiety provides a versatile handle for the introduction of diverse functional groups, primarily through the formation of amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR).

The true potential of this scaffold, however, lies in the electronic properties conferred by the substituted phenyl ring. The presence of a fluorine atom and a cyano group, both strongly electron-withdrawing, significantly influences the molecule's physicochemical properties. The ortho-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the carboxylic acid.[1] Furthermore, fluorine substitution is a well-established strategy to improve binding affinity and pharmacokinetic profiles of drug candidates.[1] The cyano group, a known bioisostere for various functional groups, can participate in key interactions with biological targets and can be a precursor for other functionalities. The strategic placement of these groups creates a unique electronic environment that can be exploited to achieve high potency and selectivity for a desired biological target.

This application note provides detailed protocols for the functionalization of 3-(4-Cyano-2-fluorophenyl)propanoic acid into a library of amides and esters, outlines a hypothetical screening cascade for the discovery of novel bioactive compounds, and offers insights into the rationale behind the chosen synthetic strategies.

Chemical Properties and Characterization of 3-(4-Cyano-2-fluorophenyl)propanoic acid

A thorough understanding of the starting material is critical for successful derivatization. The key physicochemical properties of 3-(4-Cyano-2-fluorophenyl)propanoic acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂PubChem
Molecular Weight193.17 g/mol PubChem
AppearanceOff-white to pale yellow solidCommercial Suppliers
Melting Point115-118 °CCommercial Suppliers
pKa (predicted)~4.0Advanced Chemistry Development (ACD/Labs) Software V11.02

Figure 1: Chemical Structure of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Caption: Structure of 3-(4-Cyano-2-fluorophenyl)propanoic acid.

Functionalization Strategies and Protocols

The primary functionalization of 3-(4-Cyano-2-fluorophenyl)propanoic acid involves the transformation of the carboxylic acid group into amides and esters. The electron-withdrawing nature of the substituted phenyl ring can decrease the nucleophilicity of the carboxylate, necessitating robust coupling conditions.

Protocol 1: Amide Library Synthesis via Carbodiimide Coupling

This protocol describes a general and reliable method for the synthesis of a diverse amide library using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Rationale for Reagent Selection: The EDC/HOBt system is a widely used and effective method for amide bond formation.[2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and racemization. This two-step, one-pot process is generally high-yielding and tolerant of a wide range of functional groups.[2]

Experimental Workflow:

G start Dissolve 3-(4-Cyano-2-fluorophenyl)propanoic acid in anhydrous DMF reagents Add EDC and HOBt start->reagents stir1 Stir at 0°C for 30 min reagents->stir1 amine Add amine (1.0 eq) stir1->amine stir2 Stir at room temperature for 12-24 h amine->stir2 workup Aqueous workup (water and EtOAc) stir2->workup purify Purification by column chromatography workup->purify end Characterize final product purify->end

Caption: Workflow for amide library synthesis.

Step-by-Step Protocol:

  • To a solution of 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Exemplary Amide Derivatives and Predicted Characterization Data:

AmineProduct StructurePredicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ESI-MS [M+H]⁺
Aniline7.60-7.50 (m, 2H), 7.40-7.20 (m, 6H), 3.20 (t, 2H), 2.80 (t, 2H)269.1
Benzylamine7.40-7.20 (m, 8H), 4.50 (d, 2H), 3.10 (t, 2H), 2.60 (t, 2H)283.1
Morpholine7.55 (d, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 3.70-3.50 (m, 8H), 3.10 (t, 2H), 2.70 (t, 2H)263.1

Note: Predicted NMR data is for illustrative purposes and actual spectra may vary.

Protocol 2: Ester Library Synthesis via Acid-Catalyzed Esterification

This protocol details the synthesis of esters from 3-(4-Cyano-2-fluorophenyl)propanoic acid using a catalytic amount of sulfuric acid in the corresponding alcohol as the solvent.

Rationale for Method Selection: Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols.[3] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent drives the equilibrium towards the product side.

Experimental Workflow:

G start Suspend 3-(4-Cyano-2-fluorophenyl)propanoic acid in excess alcohol catalyst Add catalytic H₂SO₄ start->catalyst reflux Reflux for 4-12 h catalyst->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with sat. NaHCO₃ cool->neutralize extract Extract with organic solvent neutralize->extract purify Purification by column chromatography extract->purify end Characterize final product purify->end

Caption: Workflow for ester library synthesis.

Step-by-Step Protocol:

  • Suspend 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq) in the desired alcohol (serving as both reactant and solvent).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ester.

Exemplary Ester Derivatives and Predicted Characterization Data:

AlcoholProduct StructurePredicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Predicted ESI-MS [M+H]⁺
Methanol7.55 (d, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 3.70 (s, 3H), 3.15 (t, 2H), 2.70 (t, 2H)208.1
Ethanol7.55 (d, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 4.15 (q, 2H), 3.15 (t, 2H), 2.65 (t, 2H), 1.25 (t, 3H)222.1
Isopropanol7.55 (d, 1H), 7.40 (d, 1H), 7.30 (t, 1H), 5.00 (sept, 1H), 3.10 (t, 2H), 2.60 (t, 2H), 1.20 (d, 6H)236.1

Note: Predicted NMR data is for illustrative purposes and actual spectra may vary.

Hypothetical Drug Discovery Application: Development of Novel Anticancer Agents

Derivatives of arylpropanoic acids have shown promise as anticancer agents.[4] The functionalized library of amides and esters derived from 3-(4-Cyano-2-fluorophenyl)propanoic acid can be subjected to a screening cascade to identify potential lead compounds.

Proposed Screening Cascade:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization a Synthesized Compound Library b Cell Viability Assay (e.g., MTT) on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) a->b c Identify 'Hits' with significant anti-proliferative activity b->c d Hits from Primary Screen c->d e Dose-Response Studies to determine IC₅₀ values d->e f Selectivity Profiling against non-cancerous cell lines (e.g., HEK293) e->f g Compounds with potent and selective activity f->g h SAR studies and further chemical modification g->h i In vivo efficacy studies in animal models h->i

Caption: A proposed screening cascade for identifying anticancer agents.

1. Primary Screening: The entire synthesized library will be screened at a single high concentration (e.g., 10 µM) against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon). A cell viability assay, such as the MTT assay, will be used to identify compounds that exhibit significant growth inhibition.

2. Secondary Screening: "Hits" from the primary screen will be subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀). To assess for general cytotoxicity, the active compounds will also be tested against a non-cancerous cell line. Compounds with potent and selective anticancer activity will be prioritized.

3. Lead Optimization: For the most promising candidates, further SAR studies will be conducted by synthesizing additional analogs to improve potency, selectivity, and pharmacokinetic properties. These optimized leads would then be advanced to in vivo efficacy studies in animal models of cancer.

Conclusion

3-(4-Cyano-2-fluorophenyl)propanoic acid represents a promising and versatile scaffold for the development of novel drug candidates. The protocols outlined in this application note provide a robust foundation for the synthesis of diverse libraries of amides and esters. The proposed screening cascade offers a clear path for the identification of bioactive compounds with potential therapeutic applications. The unique electronic features of this scaffold, combined with the ability to readily explore chemical diversity, make it an attractive starting point for drug discovery programs in various therapeutic areas.

References

  • PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 69710796, 3-(4-cyano-2-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. 2022 Jul 19;27(14):4612. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2010;51(45):5951-5954. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel). 2023 Jan; 16(1): 89. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. 2020; 10(1): 1-13. [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules. 2022 Nov 11;27(22):7816. [Link]

Sources

Application Notes and Protocols for the Esterification of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Cyano-2-fluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are often crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The presence of a cyano and a fluoro group on the aromatic ring, in addition to the carboxylic acid, necessitates a careful selection of esterification methods to ensure high yield and purity of the desired product while preserving the integrity of these functional groups. This guide provides a detailed overview of various esterification strategies, their underlying mechanisms, and step-by-step protocols tailored for this specific substrate.

Strategic Considerations for Esterification

The primary challenge in the esterification of 3-(4-Cyano-2-fluorophenyl)propanoic acid lies in the chemoselectivity of the reaction. The chosen method must selectively activate the carboxylic acid group without promoting side reactions at the cyano or fluoro functionalities.

  • The Cyano Group: This group is susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to an amide or a carboxylic acid. Therefore, harsh reaction conditions should be avoided.

  • The Fluoro Group: The carbon-fluorine bond is generally robust and not prone to cleavage under standard esterification conditions.

This document will explore four primary methods for the esterification of 3-(4-Cyano-2-fluorophenyl)propanoic acid, ranging from classical approaches to milder, more modern techniques.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] While it is a cost-effective method, its application to 3-(4-Cyano-2-fluorophenyl)propanoic acid requires careful control to prevent hydrolysis of the cyano group.[2]

Causality of Experimental Choices

The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water, a byproduct of the reaction.[2] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3] To minimize nitrile hydrolysis, milder acidic conditions and lower reaction temperatures are recommended.

Reaction Mechanism Workflow

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH H+ H+ Carboxylic_Acid->H+ + Protonated_Acid R-C(OH)2+ H+->Protonated_Acid Alcohol R'-OH Protonated_Acid->Alcohol + Tetrahedral_Intermediate R-C(OH)2(O+HR') Alcohol->Tetrahedral_Intermediate Intermediate_2 R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Intermediate_2 Protonated_Ester R-C(O+H)OR' Intermediate_2->Protonated_Ester Water H2O Protonated_Ester->Water + Ester R-COOR' Protonated_Ester->Ester H_out H+ Ester->H_out +

Caption: Fischer-Speier Esterification Mechanism.

Detailed Protocol

Materials:

  • 3-(4-Cyano-2-fluorophenyl)propanoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq) in a large excess of the anhydrous alcohol (e.g., 20-50 eq).

  • Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterRecommended Condition
Temperature 60-80 °C (reflux)
Reaction Time 4-24 hours (monitor by TLC)
Catalyst H₂SO₄ or p-TsOH
Alcohol Large excess (serves as solvent)

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5][6] This method is particularly well-suited for substrates with sensitive functional groups, like the cyano group in 3-(4-Cyano-2-fluorophenyl)propanoic acid, as it proceeds under neutral conditions at room temperature.[6]

Causality of Experimental Choices

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This intermediate readily reacts with the alcohol to form the desired ester.[6] The use of DMAP is crucial for efficient esterification and to prevent the formation of the N-acylurea byproduct.[5]

Reaction Mechanism Workflow

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Catalysis by DMAP cluster_2 Nucleophilic Attack by Alcohol Carboxylic_Acid R-COOH DCC DCC Carboxylic_Acid->DCC + O_Acylisourea O-Acylisourea Intermediate DCC->O_Acylisourea DMAP DMAP O_Acylisourea->DMAP + N_Acylpyridinium N-Acylpyridinium Salt DMAP->N_Acylpyridinium Alcohol R'-OH N_Acylpyridinium->Alcohol + Ester R-COOR' Alcohol->Ester DCU Dicyclohexylurea (DCU) Ester->DCU +

Caption: Steglich Esterification Mechanism.

Detailed Protocol

Materials:

  • 3-(4-Cyano-2-fluorophenyl)propanoic acid

  • Alcohol (e.g., methanol, ethanol) (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

ParameterRecommended Condition
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Coupling Agent DCC
Catalyst DMAP
Solvent Anhydrous DCM or THF

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and versatile method for the esterification of carboxylic acids with primary or secondary alcohols.[7] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, a key feature for stereospecific syntheses. For the esterification of 3-(4-Cyano-2-fluorophenyl)propanoic acid, this method offers the advantage of neutral reaction conditions, thus preserving the cyano group.

Causality of Experimental Choices

The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol. The carboxylate anion, formed by the deprotonation of the carboxylic acid, then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[8]

Reaction Mechanism Workflow

Mitsunobu_Reaction cluster_0 Formation of Betaine cluster_1 Protonation and Alcohol Activation cluster_2 SN2 Attack and Product Formation PPh3 PPh₃ DEAD DEAD PPh3->DEAD + Betaine PPh₃⁺-N⁻-N=C(O)OEt DEAD->Betaine Carboxylic_Acid R-COOH Betaine->Carboxylic_Acid + Alcohol R'-OH Carboxylic_Acid->Alcohol + Alkoxyphosphonium_Salt [R'-OPPh₃]⁺ R-COO⁻ Alcohol->Alkoxyphosphonium_Salt Ester R-COOR' Alkoxyphosphonium_Salt->Ester TPPO Triphenylphosphine oxide Ester->TPPO + Hydrazine_Deriv Hydrazine derivative TPPO->Hydrazine_Deriv +

Caption: Mitsunobu Reaction Mechanism.

Detailed Protocol

Materials:

  • 3-(4-Cyano-2-fluorophenyl)propanoic acid

  • Alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

ParameterRecommended Condition
Temperature 0 °C to Room Temperature
Reaction Time 2-16 hours
Reagents PPh₃ and DEAD or DIAD
Solvent Anhydrous THF or DCM

Method 4: Acid Chloride Mediated Esterification

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol. Thionyl chloride (SOCl₂) is a common reagent for this transformation. This method is highly effective but requires careful handling of the corrosive and moisture-sensitive reagents.

Causality of Experimental Choices

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The acid chloride is a highly electrophilic species that reacts readily with alcohols, even those that are sterically hindered or less nucleophilic. A base, such as pyridine or triethylamine, is often added in the second step to neutralize the HCl generated.

Reaction Mechanism Workflow

Acid_Chloride_Esterification cluster_0 Formation of Acid Chloride cluster_1 Esterification Carboxylic_Acid R-COOH SOCl2 SOCl₂ Carboxylic_Acid->SOCl2 + Acid_Chloride R-COCl SOCl2->Acid_Chloride SO2 SO₂ Acid_Chloride->SO2 + Alcohol R'-OH Acid_Chloride->Alcohol + HCl HCl SO2->HCl + Base Base (e.g., Pyridine) Alcohol->Base + Ester R-COOR' Base->Ester Salt Base-HCl Ester->Salt +

Caption: Acid Chloride Mediated Esterification.

Detailed Protocol

Materials:

  • 3-(4-Cyano-2-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂) (1.2-2.0 eq)

  • Anhydrous alcohol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

Step 1: Formation of the Acid Chloride

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq) and a few drops of DMF (catalyst).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 1-3 hours. The reaction is complete when the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of the alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Wash the reaction mixture with water, 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by column chromatography or distillation.

ParameterRecommended Condition
Temperature Reflux (Acid Chloride Formation), 0 °C to RT (Esterification)
Reaction Time 1-3 hours (Step 1), 1-4 hours (Step 2)
Reagents SOCl₂, Alcohol, Pyridine/Triethylamine
Solvent Anhydrous DCM or Toluene

Summary and Recommendations

The choice of esterification method for 3-(4-Cyano-2-fluorophenyl)propanoic acid depends on the specific requirements of the synthesis, such as the scale of the reaction, the nature of the alcohol, and the need for stereochemical control.

MethodAdvantagesDisadvantagesBest Suited For
Fischer-Speier Cost-effective, simple reagents.[1]Requires harsh conditions, risk of nitrile hydrolysis.[2]Large-scale synthesis where cost is a major factor and with careful monitoring.
Steglich Mild, neutral conditions, high yields.[4][6]DCC can be an allergen, DCU byproduct removal.Syntheses requiring mild conditions to protect sensitive functional groups.
Mitsunobu Mild, neutral conditions, stereochemical inversion.[7][9]Stoichiometric amounts of reagents, byproduct removal can be challenging.Stereospecific synthesis and when other methods fail.
Acid Chloride Highly reactive intermediate, good for hindered alcohols.Harsh reagents (SOCl₂), generation of HCl.Cases where the carboxylic acid is unreactive or the alcohol is hindered.

For general-purpose esterification of 3-(4-Cyano-2-fluorophenyl)propanoic acid, the Steglich esterification is highly recommended due to its mild reaction conditions, which are ideal for preserving the sensitive cyano group.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chem. Rev.2009, 109 (6), 2551-2651.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.
  • Dembiński, R. Recent Advances in the Mitsunobu Reaction: Modifications and Applications. Eur. J. Org. Chem.2004, 2004 (14), 2763-2772.
  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252-3258.
  • Otera, J.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522-524.
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  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate - Organic Syntheses. [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. [Link]

  • Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. [Link]

  • Siloxyl-Ether Functionalized Resins for Chemoselective Enrichment of Carboxylic Acids. [Link]

  • ChemInform Abstract: A Simple and Convenient Method for Preparation of Carboxylic Acid Alkyl Esters, Phenolic and Thioesters Using Chlorodiphenylphosphine/I2 and Imidazole Reagent System. [Link]

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  • Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

Sources

Troubleshooting & Optimization

Optimization of crystallization conditions for 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of crystallizing 3-(4-Cyano-2-fluorophenyl)propanoic acid, presented by the Application Science team.

Introduction: The Critical Role of Crystallization in Drug Development

Welcome to the Technical Support Center for 3-(4-Cyano-2-fluorophenyl)propanoic acid. As a key intermediate or active pharmaceutical ingredient (API), achieving a robust, reproducible crystallization process is paramount. The solid-state properties of an API, dictated by its crystalline form, directly influence critical downstream parameters including stability, solubility, bioavailability, and manufacturability.[1][2] An uncontrolled crystallization can lead to batch-to-batch variability, the formation of undesirable crystal forms (polymorphs), or poor product quality, posing significant challenges to process scale-up and regulatory approval.[3]

This guide is structured to provide direct, actionable solutions to common challenges encountered during the crystallization of 3-(4-Cyano-2-fluorophenyl)propanoic acid. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying physicochemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Molecule - Predicted Physicochemical Properties

While specific experimental data for 3-(4-Cyano-2-fluorophenyl)propanoic acid is not publicly available, we can infer its likely properties by examining structurally similar compounds. These properties are crucial for rational solvent selection and process design. The presence of a carboxylic acid group suggests hydrogen bonding capabilities, while the fluorinated cyanophenyl ring introduces polarity and potential for π-π stacking interactions.

PropertyPredicted Value/CharacteristicRationale & Implication for Crystallization
Molecular Formula C₁₀H₈FNO₂---
Molecular Weight ~193.17 g/mol Influences solubility calculations.
Melting Point Likely >100 °CBased on analogs like 3-(4-Cyanophenyl)propanoic acid (138-143°C) and 3-(4-Fluorophenyl)propionic acid (86-91°C).[4][5] A relatively high melting point is favorable for cooling crystallization.
pKa ~4.5Estimated from similar propanoic acids.[4] The compound is acidic; its solubility will be highly pH-dependent. Avoid basic conditions which would form a salt and prevent crystallization.
Polarity PolarThe cyano, fluoro, and carboxylic acid groups contribute to polarity. This suggests solubility in polar solvents like alcohols, acetone, or ethyl acetate.[6]
Hydrogen Bonding Donor (Carboxylic -OH) & Acceptor (Carboxylic C=O, Cyano N, Fluoro F)Strong intermolecular hydrogen bonding is expected, which is a primary driver for crystal lattice formation. Solvents that can compete for these hydrogen bonds (e.g., water, methanol) may need to be used judiciously.[7]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 3-(4-Cyano-2-fluorophenyl)propanoic acid in a practical question-and-answer format.

Q1: My compound has completely dissolved, but it won't crystallize upon cooling. What should I do?

This is a classic case of a stable supersaturated solution where the energy barrier for nucleation (the first step of crystal formation) has not been overcome.[8]

Root Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough.

    • Solution: Re-heat the solution and evaporate a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.[9]

  • High Nucleation Energy Barrier: The molecules lack a template or sufficient energy to initiate crystal formation.

    • Solution 1: Induce Nucleation by Scratching. Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. This action is thought to release micro-fragments of glass that act as nucleation sites or provide the necessary energy for nucleation to begin.[10]

    • Solution 2: Seeding. Introduce a "seed crystal"—a tiny speck of the solid compound—into the supersaturated solution. This provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation barrier.[9][11]

    • Solution 3: Drastic Cooling. Place the flask in a lower-temperature bath (e.g., an ice-water or ice-salt bath) for a short period. This rapid increase in supersaturation can sometimes force nucleation.[9][10] However, be aware this can lead to the formation of many small crystals.

G start Supersaturated solution fails to crystallize check_conc Is the solution sufficiently concentrated? start->check_conc evaporate Evaporate 10-20% of solvent and re-cool check_conc->evaporate No scratch Scratch inner surface of the flask with a glass rod check_conc->scratch Yes evaporate->scratch seed Add a seed crystal scratch->seed Fails success Crystallization Initiated scratch->success Success ice_bath Briefly use a lower temperature bath seed->ice_bath Fails seed->success Success ice_bath->success Success failure Still no crystals. Re-evaluate solvent system. ice_bath->failure Fails

Troubleshooting workflow for failure to crystallize.
Q2: I'm getting an oil or amorphous solid instead of crystals. How can I fix this?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when supersaturation is so high that molecules crash out of solution without time to form an ordered lattice.

Root Causes & Solutions:

  • Poor Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-dissolve the oil by adding a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) until turbidity (cloudiness) persists. Heating slightly to redissolve and then slowly cooling can promote crystallization. This is known as the anti-solvent crystallization technique.[8][]

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient into a crystal lattice.

    • Solution: Slow down the cooling process. After heating to dissolve, allow the flask to cool to room temperature on the benchtop, insulated with a cloth or in a Dewar flask with warm water to slow the process even further.[13][14]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Purify the material further before crystallization (e.g., via column chromatography or an activated carbon treatment) to remove impurities that may be inhibiting proper crystal growth.

Q3: My crystals are very fine needles or small particles. How can I grow larger crystals?

Crystal size is a balance between nucleation and growth.[8] To get larger crystals, you need to favor growth over nucleation, which means having fewer nucleation sites that grow for a longer period.

Root Causes & Solutions:

  • High Supersaturation / Rapid Cooling: Cooling too quickly generates many nuclei simultaneously, leading to a large number of small crystals competing for the solute.[14][15]

    • Solution: Decrease the cooling rate significantly. A slower cooling rate reduces the level of supersaturation at any given time, allowing molecules to deposit onto existing crystals rather than forming new nuclei.[16][17]

  • High Agitation: Excessive stirring can break existing crystals, creating new surfaces for secondary nucleation, which results in smaller crystals.[3][16]

    • Solution: Reduce or stop agitation once the solution starts to cool. Let the crystals grow in an undisturbed environment.[13]

  • Solvent System: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent system can slow diffusion and lead to larger, more well-defined crystals.[18]

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern for APIs as different polymorphs can have different physical properties.[1][19]

Investigation & Control:

  • Screening: The most direct way to discover polymorphs is to perform crystallization experiments under a wide range of conditions.[2]

    • Method: Crystallize the compound from a variety of solvents with different polarities (e.g., ethyl acetate, acetonitrile, isopropanol, toluene). Vary the crystallization technique (slow cooling, fast cooling, solvent evaporation, anti-solvent addition).[20]

  • Characterization: Different polymorphs will have unique solid-state signatures.

    • Method: Analyze the different crystal batches using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman or FT-IR spectroscopy.[21][22][23] Each polymorph will produce a distinct pattern or thermal profile.

  • Control: Once different forms are identified, the goal is to consistently produce the desired one (usually the most thermodynamically stable form).

    • Method: Through careful experimentation, identify the specific solvent system and process parameters (e.g., cooling rate, temperature range) that reliably produce the target polymorph. Seeding the crystallization with the desired polymorph is a powerful technique to ensure the correct form crystallizes.[]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of 3-(4-Cyano-2-fluorophenyl)propanoic acid. An ideal single solvent should dissolve the compound when hot but have low solubility when cold.[6]

Methodology:

  • Place approximately 10-20 mg of the compound into several separate test tubes.

  • To each tube, add a different solvent dropwise from a list of candidates (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Water). Start with 0.5 mL.

  • Agitate the tubes at room temperature. Observe and record solubility.

  • If the compound is insoluble at room temperature, gently heat the tube in a water bath towards the solvent's boiling point. Continue adding small aliquots of solvent until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quality of the crystals formed (e.g., crystalline solid, powder, oil, no solid).

  • A good solvent is one that requires heating to dissolve the compound and yields a good quantity of crystalline solid upon cooling.

Workflow for single-solvent screening.
Protocol 2: Controlled Cooling Crystallization

Objective: To produce high-quality crystals of a consistent size and form by carefully controlling the rate of cooling.

Methodology:

  • Choose a suitable crystallization vessel (e.g., a round-bottom flask or a jacketed reactor).

  • Add the crude 3-(4-Cyano-2-fluorophenyl)propanoic acid to the vessel.

  • Add the minimum amount of the chosen solvent required to fully dissolve the compound at an elevated temperature (e.g., 60-70°C or just below the solvent's boiling point). Ensure complete dissolution.

  • If required, perform a hot filtration to remove any insoluble impurities.

  • Set up a controlled cooling ramp. If using a jacketed reactor, program the controller to cool at a slow, linear rate (e.g., 5-10°C per hour). If performing on the benchtop, insulate the vessel to slow natural cooling.

  • Monitor the solution for the onset of nucleation (the point at which it becomes cloudy, known as the cloud point).

  • Continue the slow cooling to the final temperature (e.g., 0-5°C).

  • Hold the slurry at the final temperature for a period (e.g., 1-2 hours) to maximize yield.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

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  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]

  • University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. 1. Seeding. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • Atlantis Press. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]

  • Wikipedia. Crystallization. [Link]

  • Northwestern University. Cooling Rate and Crystal Size. [Link]

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  • ResearchGate. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]

  • PubMed. (1986). On crystal size and cooling rate. [Link]

  • Royal Society of Chemistry. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. [Link]

  • Pharmaceutical Technology. (2015). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Pharmaceutical Technology. (2008). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

  • ACS Publications. (2021). Co-Crystal Screening by Vapor Sorption of Organic Solvents. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Wikipedia. Crystal polymorphism. [Link]

  • Crystal Pharmatech. API Crystallization. [Link]

  • University of California, Los Angeles. Crystallization Solvents. [Link]

  • University of Connecticut. Control of polymorphism, crystal size and habit in pharmaceuticals. [Link]

  • Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

  • MDPI. Polymorphism in Crystals. [Link]

  • YouTube. (2022). Identifying polymorphism with in situRaman Spectroscopy at screeningscale. [Link]

  • MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Google Patents. (12)
  • Google Patents. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • MDPI. (2021). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]

Sources

Minimizing side reactions in 3-(4-Cyano-2-fluorophenyl)propanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing specific failure modes with mechanistic depth and actionable protocols.

Ticket Topic: Minimizing Side Reactions in 3-(4-Cyano-2-fluorophenyl)propanoic Acid Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Structural Analysis

Welcome to the support center. You are working with 3-(4-Cyano-2-fluorophenyl)propanoic acid . Before proceeding with protocols, we must analyze the substrate's electronic and steric profile to predict "silent" failure modes.

Substrate Vulnerability Dashboard
FeatureRisk LevelPotential Side ReactionMechanistic Insight
Carboxylic Acid Highngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Acylurea Formation
Slow activation kinetics leads to rearrangement of the

-acylisourea intermediate.
Nitrile (-CN) MediumHydrolysis Harsh acidic/basic workups can convert -CN to primary amide (-CONH

) or acid (-COOH).
Ortho-Fluorine Low

Displacement
Critical Note: The F atom is meta to the electron-withdrawing Cyano group. This makes the ring significantly less activated for nucleophilic attack than if they were ortho/para.
Propanoic Linker LowCyclization Intramolecular Friedel-Crafts is unlikely due to the deactivated aromatic ring (CN/F substituents).

The "Golden Path" Protocol

Use this optimized workflow to minimize the side reactions listed above. This protocol replaces standard HOBt methods with Oxyma Pure to suppress racemization and rearrangement.

Reagents
  • Coupling Agent: EDC

    
    HCl (Water soluble byproduct) or DIC (if DCM is required).
    
  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1] Superior to HOBt for suppressing N-acylurea.

  • Solvent: DMF (Preferred for solubility) or DCM/DMF (9:1).

  • Base: DIPEA (Only if the amine partner is a salt; otherwise omit to keep pH neutral).

Step-by-Step Methodology
  • Pre-Activation (Crucial Step):

    • Dissolve 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF (0.1 M concentration).

    • Cool to 0°C.

    • Add EDC

      
      HCl  (1.1 equiv).
      
    • Wait 5-10 minutes. This allows the formation of the active Oxyma ester, which is more stable than the

      
      -acylisourea.[2]
      
  • Coupling:

    • Add the amine partner (1.0 - 1.2 equiv).

    • Allow to warm to room temperature (20-25°C).

    • Monitor: Check LCMS at T=1h. Do not heat above 30°C to protect the nitrile.

  • Workup (Nitrile-Safe):

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (Cold) or 5% Citric Acid (Gentle acid wash prevents nitrile hydrolysis).

    • Wash with Sat. NaHCO

      
       (removes unreacted acid/Oxyma).
      
    • Brine wash, Dry over Na

      
      SO
      
      
      
      .

Troubleshooting Modules

Module A: The "N-Acylurea" Trap

Symptom: Low yield; LCMS shows a peak with the correct mass + urea mass, or a rearranged isomer. Diagnosis: The coupling was too slow, allowing the


-acylisourea to rearrange into an inert 

-acylurea.

N_Acylurea_Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC Carbodiimide (EDC) N_Acyl N-Acylurea (DEAD END PRODUCT) O_Acyl->N_Acyl Slow Amine Attack (Rearrangement) ActiveEster Oxyma Active Ester (Stable & Reactive) O_Acyl->ActiveEster + Oxyma Pure (Fast) Product Desired Amide ActiveEster->Product + Amine

Figure 1: Kinetic competition between productive active ester formation and the N-acylurea dead-end pathway.[3]

Fix:

  • Increase Additive: Ensure Oxyma/HOBt is present before adding EDC.

  • Order of Addition: Never mix EDC and Acid without the amine or additive present.

Module B: Nitrile Hydrolysis

Symptom: Appearance of a primary amide (M+18) or carboxylic acid byproduct during workup. Diagnosis: The nitrile group on the phenyl ring is undergoing hydrolysis. This usually happens during harsh acidic/basic washes or if the reaction is heated.

Corrective Action:

  • Temperature Control: Never heat the reaction >40°C.

  • Quench Protocol: Avoid strong acids (1M HCl or H

    
    SO
    
    
    
    ) during extraction. Use 5% Citric Acid or 0.5M KHSO
    
    
    .
  • Base Choice: If using a base, avoid hydroxides (NaOH/LiOH). Use non-nucleophilic organic bases (DIPEA/TEA).

Module C: Fluorine Stability ( Concerns)

Symptom: User fears Fluorine displacement by the amine partner. Expert Analysis: While Fluorine is a good leaving group in Nucleophilic Aromatic Substitution (


), this reaction requires strong electron-withdrawing groups (EWG) in the ortho or para positions relative to the Fluorine.
  • In your molecule: The Cyano group (EWG) is meta to the Fluorine.

  • Result: The ring is not sufficiently activated for

    
     under standard coupling conditions (0-25°C).
    
  • Exception: If you use thiols or alkoxides as nucleophiles (instead of amines) and heat the reaction, displacement may occur. For amide coupling, this risk is negligible.

Diagnostic Logic Tree

Use this flow to diagnose your specific experimental issue.

Troubleshooting_Tree Start Start Diagnosis Yield Is Yield Low? Start->Yield Purity Is Purity Low? Start->Purity CheckMass Check LCMS Mass Yield->CheckMass Yes Purity->CheckMass Yes Mass_Plus18 Mass = Product + 18 (Hydrolysis) CheckMass->Mass_Plus18 Mass_Urea Mass = Acid + Urea (N-Acylurea) CheckMass->Mass_Urea Mass_MinusF Mass = Product - 19 + Nu (S_NAr - Rare) CheckMass->Mass_MinusF Sol_Hydrolysis Fix: Use Citric Acid wash Keep T < 30°C Mass_Plus18->Sol_Hydrolysis Sol_Urea Fix: Switch to EDC/Oxyma Pre-activate at 0°C Mass_Urea->Sol_Urea Sol_SNAr Fix: Lower Temp Check Nucleophile strength Mass_MinusF->Sol_SNAr

Figure 2: Diagnostic logic for identifying side-reaction products via LCMS.

Frequently Asked Questions (FAQ)

Q: Can I use HATU instead of EDC? A: Yes, HATU is generally more efficient and faster. However, HATU generates a tetramethylguanidinium byproduct that can be difficult to remove if your product is not crystalline. For this specific acid, HATU is safe, but ensure you use only 1.0 equiv to prevent capping the amine with the coupling reagent (guanidinylation).

Q: My product is oiling out in the workup. What should I do? A: 3-(4-Cyano-2-fluorophenyl)propanoic derivatives are often lipophilic.

  • Avoid ether for extraction; use Ethyl Acetate or DCM.

  • If the urea byproduct (from DCU) is contaminating the oil, switch to EDC

    
    HCl  (water-soluble urea) or wash the DCM layer with water multiple times.
    

Q: Do I need to protect the nitrile group? A: No. Nitriles are generally stable to standard amide coupling conditions (EDC, HATU, DIPEA, DMF). They only require protection or care during strong reduction (e.g., LiAlH


) or strong acid hydrolysis (e.g., 6M HCl reflux), neither of which are present here.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Subirats, X., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394-9403.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Rohde, J. J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions: The "element effect".[4] Organic & Biomolecular Chemistry, 12, 6175-6180.[4] (Validates the poor leaving group ability of CN and F in non-activated systems).

Sources

Overcoming steric hindrance in 2-fluoro substituted propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with 2-fluoro substituted propanoic acids . It prioritizes overcoming steric hindrance and minimizing side reactions during derivatization (specifically amide/ester coupling).

Topic: Overcoming Steric Hindrance & Reactivity Barriers Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Technical Analysis: The Steric & Electronic Barrier

Why is this reaction failing? Coupling 2-fluoro substituted propanoic acids (especially


-disubstituted variants like 2-fluoro-2-methylpropanoic acid) presents a dual challenge:
  • Steric Hindrance: The Van der Waals radius of fluorine (1.47 Å) is small, but its high electronegativity creates a short, stiff C-F bond that repels nucleophiles electrostatically. When combined with an

    
    -methyl group (as in propanoic derivatives), the trajectory for nucleophilic attack on the carbonyl carbon is physically and electronically obstructed.
    
  • Electronic Deactivation: The strong inductive effect (

    
    ) of the 
    
    
    
    -fluorine increases the electrophilicity of the carbonyl carbon, which should help. However, it also destabilizes the developing positive charge in the transition state of certain activation mechanisms and significantly increases the acidity of any
    
    
    -protons, leading to rapid racemization via enolization.

Decision Matrix: Reagent Selection

Do not default to EDC/NHS or standard carbodiimides. Use this logic flow to select the correct activation strategy.

ReagentSelection Start Substrate Analysis: 2-Fluoro Propanoic Acid Derivative CheckSub Is the Alpha-Carbon Quaternary? (e.g., 2-fluoro-2-methyl) Start->CheckSub AlphaH Risk: Racemization (High Acidity of C-H) CheckSub->AlphaH No (Has H) Quat Risk: Extreme Steric Bulk Nucleophile Approach Blocked CheckSub->Quat Yes (No H) Method1 Method A: Mixed Anhydride (T3P or IBCF) Low Epimerization AlphaH->Method1 CheckNu Nucleophile Type Quat->CheckNu PrimAmine Primary Amine (Uncommon difficulty) CheckNu->PrimAmine SecAmine Secondary/Aniline (High difficulty) CheckNu->SecAmine Method2 Method B: HATU / HOAt (Standard High-Energy) PrimAmine->Method2 Method3 Method C: Acyl Fluoride (TFFH or BTFFH) Gold Standard for Sterics SecAmine->Method3

Figure 1: Decision tree for selecting coupling reagents based on substrate substitution and racemization risk.

Troubleshooting Guides & FAQs

Module A: The "Acyl Fluoride" Protocol (Gold Standard)

Context: When HATU/EDC fails to drive the reaction to completion due to the steric wall of the gem-fluoro/methyl group. Acyl fluorides are smaller and more reactive than acyl chlorides toward amines but more stable toward water.

Q: Why use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) instead of HATU? A: HATU forms an active ester (OAt) which is bulky. If your acid is already bulky (2-fluoro-2-methyl), the OAt ester may be too crowded to allow the amine to attack. TFFH converts the acid into an Acyl Fluoride (R-COF). The fluorine atom is small, maintaining high electrophilicity without adding steric mass, allowing even hindered amines to attack the carbonyl.

Protocol: TFFH-Mediated Coupling Standard Operating Procedure for 1.0 mmol scale.

StepActionCritical Note
1 Dissolve 1.0 equiv of 2-fluoro acid in anhydrous DCM (0.2 M).DMF can be used if solubility is poor, but DCM is preferred for workup.
2 Add 1.1 equiv of TFFH .Handle TFFH in a fume hood; it is moisture sensitive.
3 Add 2.5 equiv of DIPEA (Diisopropylethylamine).The solution may turn slightly yellow. Stir for 30 min at 0°C to generate the Acyl Fluoride in situ.
4 Add 1.2 equiv of the Amine nucleophile.If the amine is an HCl salt, increase DIPEA to 3.5 equiv.
5 Warm to Room Temp and stir for 2–12 hours.Monitor by TLC/LCMS. The acyl fluoride intermediate is often visible on LCMS (Mass = Acid + 2 Da).
6 Quench: Add sat. NaHCO3.Standard extraction.

Troubleshooting Table:

Symptom Diagnosis Solution
Low Conversion (<20%) Acyl fluoride did not form or hydrolyzed. Ensure anhydrous conditions. Switch base to 2,4,6-Collidine (weaker base, less side reactions) if DIPEA fails.
Formation of Anhydride Excess acid reacting with acyl fluoride. Ensure TFFH is in slight excess (1.1–1.2 equiv). Add amine immediately after activation check.

| Racemization (if alpha-H) | Base-mediated enolization. | Switch to Method B (T3P) or reduce base equivalents. Use Collidine instead of DIPEA. |

Module B: Racemization Control (Alpha-Proton Substrates)

Context: You are coupling 2-fluoropropanoic acid (which has an


-proton). The fluorine atom acidifies this proton (

drops from ~24 to ~15), making it liable to be stripped by DIPEA, leading to racemization.

Q: My product is racemizing. How do I stop it? A: Avoid "activated ester" species (like OBt/OAt from HBTU/HATU) which have long lifetimes, giving the base time to deprotonate the alpha-carbon. Solution: Use T3P (Propylphosphonic anhydride) .

  • Mechanism: T3P forms a mixed anhydride that reacts extremely fast with amines.

  • Condition: It works in EtOAc/Pyridine or DMF/NMM.

  • Benefit: It is widely regarded as the "low epimerization" reagent of choice.

Protocol: T3P Low-Racemization Coupling

  • Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (or DMF).

  • Add Base (3.0 eq NMM or DIPEA). Cool to 0°C.[1]

  • Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Stir at 0°C for 1h, then RT.

  • Note: Do not premix the acid and T3P with base without the amine present; this encourages racemization.

Module C: Synthesis of the 2-Fluoro Acid Precursor

Context: You cannot buy the specific derivative and must synthesize it.

Q: Can I fluorinate the parent propanoic acid directly? A: Direct fluorination using


 gas is impractical. Use Deoxyfluorination  of the corresponding 

-hydroxy ester (lactate derivative) or Electrophilic Fluorination of the enolate.

Workflow: Enolate Fluorination (NFSI) This is preferred for creating the quaternary center (2-fluoro-2-methyl).

SynthesisWorkflow Start Ester Substrate (e.g., Methyl 2-methylpropanoate) Step1 1. LDA (Lithium Diisopropylamide) -78°C, THF Start->Step1 Step2 2. NFSI (N-Fluorobenzenesulfonimide) Electrophilic Fluorine Source Step1->Step2 Enolate Formation Product Product: Alpha-Fluoro Ester Step2->Product C-F Bond Formation Hydrolysis 3. LiOH / H2O Careful Saponification Product->Hydrolysis To Acid

Figure 2: Synthetic route for installing the fluorine atom via electrophilic fluorination.

Critical Warning for Hydrolysis: Hydrolyzing an


-fluoro ester (especially ethyl/methyl esters) can lead to HF elimination  (forming the acrylate) if heated with strong base.
  • Fix: Use LiOH in THF/Water at 0°C . Lithium coordinates the fluoride, stabilizing the leaving group, but keeping the temperature low prevents E2 elimination. Alternatively, use TMSOK (Potassium trimethylsilanolate) in anhydrous ether for nucleophilic dealkylation under neutral conditions.

Data Summary: Reagent Performance

Comparison based on conversion of 2-fluoro-2-methylpropanoic acid with aniline (difficult substrate).

ReagentConversion (24h)Racemization RiskSteric ToleranceRecommendation
EDC / HOBt < 10%ModerateLowAvoid
HATU / DIPEA 45 - 60%HighModerateUse for simple amines
T3P / Pyridine 70 - 80%Very Low ModerateBest for Chiral/Alpha-H
TFFH (Acyl Fluoride) > 95% LowHigh Best for Steric Bulk
Ghosez's Reagent > 90%ModerateHighAlternative to TFFH (forms Acid Chloride)

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Peptides Containing Aib and Other Difficult Amino Acids. Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[2] Chemical Society Reviews.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.

  • Patterson, A. W., et al. (2011). Optimization of the T3P-Mediated Amide Bond Formation. Organic Letters.[4] (Demonstrates low epimerization utility).

  • Bi, X., et al. (2006). Efficient Synthesis of alpha-Fluoro Carboxylic Acids.[1][4] Journal of Organic Chemistry.[4][5] (Regarding NFSI electrophilic fluorination).

Sources

Technical Support Center: Mitigation of Decarboxylation in 3-(4-Cyano-2-fluorophenyl)propanoic Acid Processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(4-Cyano-2-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing unintended decarboxylation during the handling and processing of this valuable compound. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and preventative strategies rooted in scientific principles to ensure the integrity of your experiments and the quality of your products.

Understanding the Challenge: The Propensity for Decarboxylation

3-(4-Cyano-2-fluorophenyl)propanoic acid is a key building block in the synthesis of various pharmaceutical agents. However, like many carboxylic acids, it is susceptible to decarboxylation—the loss of its carboxyl group as carbon dioxide (CO₂)—under certain processing conditions. This degradation pathway leads to the formation of the primary impurity, 4-cyano-2-fluorotoluene, compromising yield, purity, and the overall success of your synthesis.

The electron-withdrawing nature of the cyano and fluoro substituents on the aromatic ring can influence the molecule's stability, making it prone to decarboxylation, particularly at elevated temperatures.[1] This guide will equip you with the knowledge to control this undesirable side reaction.

Troubleshooting Guide: A Proactive Approach to Problem-Solving

This section is formatted in a question-and-answer style to directly address common issues encountered during the processing of 3-(4-Cyano-2-fluorophenyl)propanoic acid.

Q1: I've detected an unexpected impurity in my reaction mixture that I suspect is the decarboxylated product. How can I confirm its identity?

A1: The most likely decarboxylation product is 4-cyano-2-fluorotoluene. To confirm its presence, you should use a validated analytical method capable of separating and identifying both the parent compound and the potential impurity.

  • Recommendation: Develop a High-Performance Liquid Chromatography (HPLC) method with UV detection or a Gas Chromatography-Mass Spectrometry (GC-MS) method. You will need a reference standard of 4-cyano-2-fluorotoluene for confirmation. This standard is commercially available from suppliers like Chem-Impex International.[2]

Q2: My reaction requires heating. What is the maximum temperature I can safely use without significant decarboxylation?

  • Preventative Measures:

    • Keep Temperatures Low: Whenever possible, maintain reaction temperatures at or below room temperature. For reactions requiring activation, consider cooling the mixture to 0°C before adding reagents.[1]

    • Minimize Heating Duration: If heating is unavoidable, keep the time at elevated temperatures to a minimum.

    • Consider Alternative Activation Methods: Explore non-thermal activation methods such as photoredox catalysis, which can facilitate reactions at ambient temperatures.

Q3: Can the choice of solvent influence the rate of decarboxylation?

A3: Yes, the solvent system can play a significant role. Protic solvents, particularly in the presence of acidic or basic catalysts, can facilitate proton transfer steps that may be involved in the decarboxylation mechanism.

  • Recommendations:

    • Utilize Aprotic Solvents: Opt for aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to minimize the potential for proton-mediated degradation pathways.[1]

    • Assess Solvent Polarity: The polarity of the solvent can also impact the stability of the transition state for decarboxylation. Depending on the specific reaction, a less polar aprotic solvent may be beneficial.

Q4: I am using a base in my reaction. Could this be promoting decarboxylation?

A4: Absolutely. The presence of a strong base can deprotonate the carboxylic acid, and under certain conditions, this can facilitate decarboxylation.

  • Preventative Strategy:

    • Use a Mild, Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This type of base is less likely to promote decarboxylation compared to stronger, more nucleophilic bases.[1]

Frequently Asked Questions (FAQs)

Q: What is the primary product of decarboxylation of 3-(4-Cyano-2-fluorophenyl)propanoic acid?

A: The primary decarboxylation product is 4-cyano-2-fluorotoluene.

Q: Are there any catalysts that can inadvertently promote the decarboxylation of my compound?

A: Yes, certain metal salts, particularly those of copper, palladium, and silver, have been shown to catalyze decarboxylation reactions, sometimes at milder conditions.[3] Be mindful of any metallic reagents or potential metal contamination in your reaction system.

Q: How can I monitor the extent of decarboxylation during my process?

A: The most effective way to monitor decarboxylation is through in-process control (IPC) using a suitable analytical technique. An HPLC method is often preferred as it can simultaneously quantify the disappearance of the starting material and the appearance of the decarboxylated product.

Q: Does the pH of the aqueous work-up affect the stability of 3-(4-Cyano-2-fluorophenyl)propanoic acid?

A: Yes, the stability of many pharmaceutical compounds is pH-dependent. While specific data for this molecule is limited, it is advisable to perform aqueous work-ups under neutral or mildly acidic conditions and to avoid prolonged exposure to strongly basic or acidic environments, especially at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decarboxylation in a Coupling Reaction

This protocol provides a general framework for an amide coupling reaction, a common transformation for carboxylic acids, while minimizing the risk of decarboxylation.

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Cyano-2-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[1]

  • Activation: To the cooled solution, add your coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).[1]

  • Stirring: Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated ester.

  • Nucleophile Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Protocol 2: Development of an HPLC Method for Monitoring Decarboxylation

This protocol outlines the steps to develop a reversed-phase HPLC (RP-HPLC) method to quantify 3-(4-Cyano-2-fluorophenyl)propanoic acid and its decarboxylation product, 4-cyano-2-fluorotoluene.

  • Instrumentation: Utilize a standard HPLC system with a UV detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating these aromatic compounds.[4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and an aqueous buffer (e.g., 0.1% phosphoric acid in water). A starting gradient of 40-60% ACN is recommended.

  • Standard Preparation:

    • Accurately prepare stock solutions of both 3-(4-Cyano-2-fluorophenyl)propanoic acid and 4-cyano-2-fluorotoluene reference standards in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of your samples.

  • Method Development and Optimization:

    • Inject the standards and a sample of your reaction mixture.

    • Optimize the mobile phase gradient and flow rate to achieve baseline separation of the two compounds.

    • Select a detection wavelength that provides a good response for both compounds (e.g., 254 nm).

  • Validation: Once optimized, validate the method for linearity, accuracy, precision, and sensitivity according to standard laboratory procedures.

Data Presentation

Table 1: Key Physicochemical Properties of 3-(4-Cyano-2-fluorophenyl)propanoic acid

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂PubChem[5]
Molecular Weight193.17 g/mol PubChem[5]
AppearanceSolid-
Primary Decarboxylation Product4-cyano-2-fluorotoluene-

Visualizations

Decarboxylation Pathway

G cluster_0 Starting Material cluster_1 Process Conditions cluster_2 Products 3-(4-Cyano-2-fluorophenyl)propanoic_acid 3-(4-Cyano-2-fluorophenyl)propanoic acid Conditions Heat / Catalyst / pH 4-cyano-2-fluorotoluene 4-cyano-2-fluorotoluene Conditions->4-cyano-2-fluorotoluene Decarboxylation CO2 CO₂ Conditions->CO2

Caption: The decarboxylation of 3-(4-Cyano-2-fluorophenyl)propanoic acid.

Preventative Workflow

G Start Process Start Control_Temp Control Temperature (≤ Room Temp, ideally 0°C) Start->Control_Temp Select_Solvent Select Aprotic Solvent (e.g., DCM, THF) Control_Temp->Select_Solvent Select_Base Select Mild, Non-nucleophilic Base (e.g., DIPEA) Select_Solvent->Select_Base Monitor_Reaction Monitor by HPLC Select_Base->Monitor_Reaction Workup Aqueous Work-up (Neutral/Mildly Acidic) Monitor_Reaction->Workup No Decarboxylation Troubleshoot Decarboxylation Detected? Review Process Parameters Monitor_Reaction->Troubleshoot Decarboxylation > Limit End Pure Product Workup->End Troubleshoot->Control_Temp

Caption: A workflow for preventing decarboxylation during processing.

References

  • QSAR Analytics. (n.d.). Decarboxylation in drug stability. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-cyano-2-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Shimadzu. (n.d.). Performance Demonstration of a Modern GC-MS Instrument and Novel BFB tune for Analysis of Volatile Compounds by EPA Method 624.1. Retrieved from [Link]

  • Agilent Technologies. (2019, August 27). A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylation in Natural Products Biosynthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • Scientific Electronic Library Online. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (n.d.). Study of Preparation and Thermal Stability of Cyano-Functionalized Imidazolium Type Ionic Liquids. Retrieved from [Link]

  • ACS Omega. (2022, July 11). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Interchim. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Retrieved from [Link]

  • SlideShare. (n.d.). New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of the samples by thermogravimetric analysis (TGA).... Retrieved from [Link]

  • Agilent. (2017, April 6). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 1). Adapting decarbonylation chemistry for the development of prodrugs capable of in vivo delivery of carbon monoxide utilizing sweeteners as carrier molecules. Retrieved from [Link]

  • Interchim. (n.d.). HPLC Organic Acid Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. Retrieved from [Link]

  • Nature Reviews Chemistry. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (2016, June 15). Coupling of the decarboxylation of 2-Cyano-2-phenylpropanoic acid to large-amplitude motions: a convenient fuel for an acid-base-operated molecular switch. Retrieved from [Link]

  • ResearchGate. (2026, February 12). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. Retrieved from [Link]

  • Wolne Konopie. (2020, October 20). Cannabinoid Decarboxylation: A Comparative Kinetic Study. Retrieved from [Link]

  • MDPI. (2025, February 27). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. Retrieved from [Link]

  • OAE Publishing Inc. (2025). CO 2 shuttling in organic synthesis. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, October 15). 3-(4-Aminophenyl)-2-cyano-2-propenoic acid Properties. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Retrieved from [Link]

  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

Sources

Validation & Comparative

Technical Analysis: NMR Characterization of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive interpretation of the 1H and 13C NMR spectra for 3-(4-Cyano-2-fluorophenyl)propanoic acid . As a key intermediate in the synthesis of androgen receptor antagonists (e.g., analogs of Enzalutamide), accurate structural validation is critical.

Unlike standard alkyl-benzenes, this molecule presents a "Fluorine Challenge" : the


F nucleus (

, 100% abundance) couples with both protons and carbons, introducing complex splitting patterns that mimic impurities or isomeric mixtures. This guide compares the spectral behavior in DMSO-d

versus CDCl

and provides a logic-based roadmap for signal assignment.
Part 1: Comparative Strategy (Solvent & Resolution)

The choice of solvent fundamentally alters the spectral resolution for this acidic, fluorinated species.

FeatureMethod A: DMSO-d

(Recommended)
Method B: CDCl

(Alternative)
-COOH Proton Visible: Sharp/Broad singlet at 12.0+ ppm. Essential for confirming acid functionality.[1]Invisible/Shifted: Often broadened into baseline or exchanged, leading to ambiguity.
H-F Coupling High Definition: Polar solvent separates aromatic signals, allowing clear

-value calculation.
Overlapping: Non-polar nature often compresses aromatic region, obscuring fine splitting.
Solubility Excellent: Dissolves the polar acid moiety completely.Moderate: Risk of dimerization (H-bonding), affecting chemical shifts of the propanoic chain.

Recommendation: Use DMSO-d


  for structural characterization. Use CDCl

only if comparing to literature data acquired specifically in chloroform.
Part 2: H NMR Interpretation
2.1 The Aliphatic Chain (Propanoic Acid Moiety)

The propanoic acid side chain (


) appears as two distinct triplets. However, due to the fluorine at the ortho position on the ring, the benzylic protons (

) often show "roofing" or broadening.
  • 
     2.55 - 2.65 ppm (2H, t, 
    
    
    
    Hz):
    
    
    -methylene protons (
    
    
    ).
  • 
     2.85 - 2.95 ppm (2H, t, 
    
    
    
    Hz):
    Benzylic
    
    
    -methylene protons (
    
    
    ).
    • Note: In high-field NMR (600 MHz+), the benzylic protons may show a tiny splitting (

      
       Hz) from the fluorine, appearing as a "triplet of doublets" or simply broadened.
      
2.2 The Aromatic Region (The Diagnostic Zone)

The 1,2,4-substitution pattern combined with


F coupling creates a unique fingerprint.
  • Proton H-3 (The "Isolated" Proton): Located between F and CN.

    • Shift:

      
       7.65 - 7.75 ppm.
      
    • Splitting: Doublet of Doublets (dd).

    • Coupling: Large

      
       (~9-10 Hz) + Small Meta 
      
      
      
      (~1.5 Hz).
  • Proton H-6 (The "Shielded" Proton): Ortho to the alkyl chain.

    • Shift:

      
       7.45 - 7.55 ppm.
      
    • Splitting: Triplet-like (dd).

    • Coupling: Ortho

      
       (~8 Hz) + Meta 
      
      
      
      (~6-8 Hz). Because
      
      
      , this often looks like a pseudo-triplet.
  • Proton H-5 (The Distal Proton): Ortho to CN, Meta to alkyl chain.

    • Shift:

      
       7.55 - 7.65 ppm.
      
    • Splitting: Doublet of Doublets (dd).

    • Coupling: Ortho

      
       (~8 Hz) + Meta 
      
      
      
      (~1.5 Hz). Note: Para coupling to F (
      
      
      ) is usually zero.
2.3 Visualization: Aromatic Coupling Logic

G H3 Proton H-3 (Ortho to F, Meta to H-5) Split1 Split by Fluorine (F-19) 3J_HF ~ 9.5 Hz H3->Split1 Dominant Interaction Split2 Split by Proton H-5 4J_HH ~ 1.5 Hz Split1->Split2 Fine Structure Result Observed Pattern: Doublet of Doublets (dd) Split2->Result

Figure 1: Coupling tree for Proton H-3. The large fluorine coupling is the primary splitter, followed by the small meta-proton coupling.

Part 3: C NMR Interpretation

The


C spectrum is the definitive proof of structure due to the magnitude of C-F couplings. Every carbon on the aromatic ring will show splitting except for C-5 (which has negligible coupling).
3.1 Carbon Assignment Table (DMSO-d

)
Carbon PositionTypeApprox Shift (

)
MultiplicityCoupling Constant (

)
Assignment Logic
C=O Carbonyl173.5Singlet-Deshielded acid carbonyl.
C-2 Ar-C-F160.0Doublet

Hz
Direct attachment to F. Huge splitting.
C-1 Ar-C-Alkyl134.5Doublet

Hz
Ortho to F.
C-4 Ar-C-CN110.5Doublet

Hz
Meta to F. Attached to CN.
-CN Nitrile118.0Singlet/Weak d

Hz
Cyano group.
C-6 Ar-C-H131.0Doublet

Hz
Meta to F.
C-3 Ar-C-H119.5Doublet

Hz
Ortho to F.
C-5 Ar-C-H128.5Singlet (d)

Hz
Para to F. Often appears as a broad singlet.

-CH

Alkyl29.5Doublet

Hz
Through-space/bond coupling to F is possible.

-CH

Alkyl33.0Singlet-Too far from F.
3.2 Visualization: The Fluorine Impact Workflow

G Start 13C Signal Analysis Check1 Is J > 200 Hz? Start->Check1 C2 Assign C-2 (C-F Bond) Check1->C2 Yes Check2 Is J ~ 15-25 Hz? Check1->Check2 No C1C3 Assign C-1 / C-3 (Ortho to F) Check2->C1C3 Yes Check3 Is J ~ 3-10 Hz? Check2->Check3 No C4C6 Assign C-4 / C-6 (Meta to F) Check3->C4C6 Yes

Figure 2: Logical flowchart for assigning aromatic carbons based on C-F coupling magnitude.

Part 4: Experimental Protocol

To replicate the data described above and ensure publication-quality spectra, follow this protocol.

4.1 Sample Preparation
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why: Ensures full solubility and stabilizes the carboxylic acid proton.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Filtration: If any turbidity exists, filter through a cotton plug. Suspended solids will broaden the aromatic multiplets, making

    
    -value calculation impossible.
    
4.2 Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • 
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of the acid proton).

  • 
    C NMR: 
    
    • Scans: 512 (minimum) – Fluorinated carbons (C-2) have no NOE enhancement and split into doublets, reducing signal-to-noise ratio significantly.

    • D1: 2.0 seconds.

  • Optional -

    
    F NMR: 
    
    • Run a quick

      
      F scan (non-decoupled) to confirm the presence of a single fluorine environment (approx -110 to -120 ppm).
      
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (Authoritative source for general coupling constants).

  • Doddrell, D., et al. (1976).[5] "

    
    C nuclear magnetic resonance studies of some fluorinated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 402-412.[5] Link (Foundation for C-F coupling logic).
    
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link (Source for solvent effect comparisons).

  • PubChem Database. (2024). "3-(4-fluorophenyl)propanoic acid Compound Summary." National Library of Medicine. Link (Reference for structural analogs).

Sources

Mass spectrometry fragmentation patterns of 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Cyano-2-fluorophenyl)propanoic acid (C₁₀H₈FNO₂) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs). Its structural integrity—defined by the stability of the ortho-fluorine and para-cyano moieties on the phenyl ring—is paramount during metabolic stability studies and impurity profiling.

This guide provides a definitive technical comparison of this molecule's behavior under Electrospray Ionization (ESI- negative mode) versus Electron Ionization (EI) . Unlike generic databases, we analyze the specific "Fluorine Effect" on fragmentation kinetics and provide a self-validating protocol for its quantification and identification.

Structural Profile & Theoretical Mass

Before analyzing fragmentation, the exact mass must be established to differentiate the target from potential defluorinated impurities.

PropertyValueNotes
Formula C₁₀H₈FNO₂
Monoisotopic Mass 193.0539 DaBase for EI (M⁺˙)
[M-H]⁻ (ESI-) 192.0466 DaBase for LC-MS Quantitation
Key Substituents 4-Cyano (-CN), 2-Fluoro (-F)Electron-withdrawing groups (EWG) stabilize the ring but destabilize the carboxylate anion.

Comparative Analysis: ESI(-) vs. EI

The choice of ionization mode dictates the information yield. For this molecule, ESI(-) is the gold standard for quantitation (sensitivity), while EI is superior for structural confirmation (fingerprinting).

Comparison Matrix
FeatureMethod A: ESI (Negative Mode) Method B: Electron Ionization (EI, 70eV)
Primary Ion [M-H]⁻ (m/z 192.0)M⁺˙ (m/z 193.1)
Dominant Mechanism Low-energy CID (Collision Induced Dissociation)High-energy Radical Fragmentation
Key Fragment m/z 148.0 (Loss of CO₂)m/z 134.0 (Benzylic Cation)
Sensitivity High (Femtogram range)Moderate (Nanogram range)
Application PK/PD Studies, Impurity QuantitationRaw Material ID, Synthetic Process Control
Fluorine Stability High (C-F bond remains intact)Moderate (Possible HF elimination)

Deep Dive: Fragmentation Pathways

ESI(-) Pathway: The Decarboxylation Driver

In negative mode, the carboxylic acid moiety deprotonates easily. The presence of the electron-withdrawing Cyano and Fluoro groups on the phenyl ring pulls electron density, making the carboxylate slightly less stable and prone to decarboxylation upon collision.

  • Precursor: m/z 192.0 [M-H]⁻

  • Primary Transition: Loss of CO₂ (44 Da)

    
     m/z 148.0
    
  • Secondary Transition: Loss of HF (20 Da) from the 148 ion is possible at high collision energies but rare due to the strength of the aromatic C-F bond.

EI Pathway: Benzylic Cleavage

Under 70eV electron impact, the molecule forms a radical cation. The propanoic acid chain typically undergoes benzylic cleavage , breaking the bond between the


 and 

carbons relative to the ring.
  • Precursor: m/z 193.1 M⁺˙

  • Primary Fragment: Formation of the substituted tropylium/benzyl ion.

    • Ring-CH₂⁺ (Substituted Benzyl Cation)

    • Calculation: Phenyl (77) + Cyano (26) + Fluoro (19) - H (2) + CH₂ (14) = m/z 134

  • McLafferty Rearrangement: Less favored than benzylic cleavage for this specific structure but can produce ions at m/z 60 (Acetic acid equivalent) if the chain rearranges.

Visualization of Pathways

The following diagram maps the distinct fragmentation logic for both modes.

FragmentationPathways cluster_ESI ESI(-) Mode (Quantitation) cluster_EI EI Mode (Identification) M_H Precursor [M-H]⁻ m/z 192.0 Frag_CO2 Decarboxylated Ion [M-H-CO₂]⁻ m/z 148.0 M_H->Frag_CO2 Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV Frag_HF Defluorinated Ion [M-H-CO₂-HF]⁻ m/z 128.0 Frag_CO2->Frag_HF Loss of HF (-20 Da) High Energy (>35 eV) M_Radical Molecular Ion M⁺˙ m/z 193.1 Benzyl_Cat Substituted Benzyl Cation [C₈H₅FN]⁺ m/z 134.0 M_Radical->Benzyl_Cat Benzylic Cleavage Loss of •CH₂COOH Tropylium Rearranged Tropylium m/z 134.0 (Isomer) Benzyl_Cat->Tropylium Ring Expansion

Figure 1: Comparative fragmentation trees. ESI(-) favors a clean decarboxylation (blue), while EI drives radical benzylic cleavage (red).

The "Fluorine Effect" Comparison

To validate your MS method, it is crucial to distinguish the target from its non-fluorinated analog (a common starting material impurity).

FeatureTarget Molecule (With Fluorine)Analog (No Fluorine)MS Distinction
Structure 3-(4-Cyano-2-fluorophenyl)...3-(4-Cyanophenyl)...Mass shift of 17.99 Da
[M-H]⁻ 192.05174.06Mass Defect: Fluorine introduces a negative mass defect relative to Hydrogen.
C-F Bond ~116 kcal/mol (Very Strong)C-H (~99 kcal/mol)The F-atom rarely migrates; fragments retain the +18 Da shift.
Ortho Effect Steric hindrance at C2No hindranceOrtho-F can suppress ionization efficiency slightly compared to the analog.

Validated Experimental Protocol

This protocol is designed for Triple Quadrupole (QqQ) systems, optimized for sensitivity in pharmacokinetic assays.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Although running in negative mode, the presence of trace formic acid in the mobile phase often improves peak shape on C18 columns without significantly suppressing the negative ion signal for strong acids.

LC-MS/MS Parameters (ESI Negative)
  • Source: Electrospray Ionization (ESI)[1][2][3][4][5]

  • Polarity: Negative (-)

  • Spray Voltage: -2500 V (Lower voltage prevents discharge)

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units (Nitrogen)

  • Collision Gas: Argon (1.5 mTorr)

MRM Transitions (Quantitation)
Q1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Dwell (ms)Purpose
192.0 148.0 18 100 Quantifier (Loss of CO₂)
192.0128.035100Qualifier (Loss of CO₂ + HF)
192.0119.040100Qualifier (Ring Fragmentation)
Workflow Diagram

Workflow Sample Sample Prep (MeOH Extraction) LC LC Separation C18 Column, H₂O/MeOH Gradient Sample->LC Source ESI Source (-) 2.5 kV, 300°C LC->Source Q1 Q1 Filter Select m/z 192.0 Source->Q1 Collision Collision Cell (q2) Argon, 18 eV Q1->Collision Q3 Q3 Filter Select m/z 148.0 Collision->Q3 Detector Detector Quantitation Q3->Detector

Figure 2: MRM Workflow for targeted quantitation of the propanoic acid derivative.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Hydrocinnamic Acid (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 3-(4-Cyano-2-fluorophenyl)propanoic acid (CID 11660228). National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of phenylpropanoic acid derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[5] (Contextual grounding for carboxylic acid fragmentation mechanisms).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer. (Source for McLafferty and Benzylic cleavage rules).

Sources

IR Spectroscopy Characterization of 3-(4-Cyano-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization framework for 3-(4-Cyano-2-fluorophenyl)propanoic acid , a critical intermediate in the synthesis of androgen receptor antagonists (e.g., analogs of Enzalutamide). Due to the molecule's specific functional density—combining a polar carboxylic acid, a conjugated nitrile, and an electronegative fluorine on an aromatic ring—standard infrared (IR) protocols requires adaptation.

This document objectively compares the two dominant sampling methodologies: Diamond Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission . While ATR offers speed for high-throughput screening, KBr transmission remains the requisite standard for detailed structural validation and resolving the complex hydrogen-bonding networks inherent to the propanoic acid moiety.

Structural Vibrational Analysis

Before selecting a method, the operator must understand the vibrational modes predicted for 3-(4-Cyano-2-fluorophenyl)propanoic acid. The molecule (MW: 193.17 g/mol ) is typically a white crystalline solid (MP: ~86–91°C).

Diagnostic Functional Groups
MoietyVibrational ModeExpected Frequency (cm⁻¹)Diagnostic Value
Nitrile (-C≡N) Stretching (

)
2220 – 2240 High. Conjugation with the aromatic ring lowers this from the standard alkyl nitrile position (~2250 cm⁻¹).[1] It is a sharp, distinct peak in a "silent" region.
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 Medium. Broad, intense band due to dimerization. Often obscures aromatic C-H stretches.
Carboxylic Acid (-C=O) C=O[2][3] Stretch1690 – 1715 High. Position depends heavily on H-bonding state (dimer vs. monomer).
Aromatic Fluorine (Ar-F) C-F Stretch1200 – 1260 Medium/High. Strong band, but often overlaps with C-O stretches of the acid. The ortho-substitution affects ring breathing modes.
Aromatic Ring C=C Stretch1450 – 1600 Medium. Characteristic doublet or triplet indicating aromaticity.

Comparative Methodology: ATR vs. KBr[4]

Method A: Diamond ATR (High-Throughput Screening)

Best for: Routine purity checks, raw material ID, and process control.

Technical Principle: The sample is pressed against a high-refractive-index diamond crystal. An evanescent wave penetrates the sample (~0.5–2.0 µm).

Protocol:

  • Background: Clean crystal with isopropanol. Collect air background (32 scans, 4 cm⁻¹ res).

  • Deposition: Place ~5 mg of the solid acid onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Critical: For carboxylic acids, insufficient pressure yields weak O-H bands.

  • Acquisition: Collect sample spectrum (32 scans).

  • Correction: Apply "ATR Correction" (software algorithm) to adjust for penetration depth (

    
    -dependence).
    

Performance Profile:

  • Pros: <2 minute turnaround; non-destructive; no hygroscopic interference.

  • Cons: Peak shifts (up to 5-10 cm⁻¹ lower) compared to library transmission spectra; lower sensitivity for the weak nitrile overtone bands.

Method B: KBr Pellet Transmission (Structural Validation)

Best for: Publication-quality data, resolving complex fingerprint regions, and library matching.

Technical Principle: The sample is dispersed in an IR-transparent salt matrix (KBr) and pressed into a translucent disk.[4][5]

Protocol:

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes. Warning: Do not over-grind; excessive heat can decarboxylate sensitive acids or alter polymorphism.

  • Pressing: Evacuate die (remove air) and press at 8-10 tons for 2 minutes to form a clear pellet.

  • Acquisition: Collect spectrum (64 scans) against a blank KBr background.

Performance Profile:

  • Pros: Superior resolution; true absorbance values; detects trace impurities.

  • Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) interfering with the acid O-H; time-consuming (15-20 mins).

Visualizing the Characterization Workflow

The following diagrams illustrate the decision logic and experimental workflow for characterizing this specific intermediate.

Diagram 1: Sampling Decision Matrix

SamplingMatrix Start Sample: 3-(4-Cyano-2-fluorophenyl) propanoic acid Goal Define Analytical Goal Start->Goal Routine Routine ID / Purity Check Goal->Routine Structure Structural Elucidation / Library Match Goal->Structure ATR Method A: Diamond ATR (Fast, No Prep) Routine->ATR KBr Method B: KBr Pellet (High Res, Transmission) Structure->KBr ATR_Check Check: Pressure Contact (Ensure C=O intensity) ATR->ATR_Check KBr_Check Check: Water Bands (Dry KBr at 110°C) KBr->KBr_Check

Caption: Decision matrix for selecting the appropriate IR sampling technique based on analytical requirements.

Diagram 2: Spectral Interpretation Logic

SpectralLogic Input Raw Spectrum Region1 2200-2250 cm⁻¹ Input->Region1 Region2 1690-1720 cm⁻¹ Input->Region2 Region3 1200-1250 cm⁻¹ Input->Region3 Check1 Sharp Peak? (Nitrile -CN) Region1->Check1 Result_Pass Identity Confirmed Check1->Result_Pass Yes Result_Fail Investigate (Synthesis Failure) Check1->Result_Fail No (Missing CN) Check2 Strong Band? (Acid C=O) Region2->Check2 Check2->Result_Pass Yes Check3 Strong Stretch? (Ar-F / C-O) Region3->Check3

Caption: Step-by-step logic for validating the chemical structure from the IR spectrum.

Data Interpretation & Troubleshooting

The "Acid Dimer" Effect

In the solid state (both ATR and KBr), 3-(4-Cyano-2-fluorophenyl)propanoic acid exists primarily as a hydrogen-bonded dimer.

  • Observation: You will rarely see the "free" O-H stretch at 3500 cm⁻¹. Instead, look for the broad "fermi resonance" bands between 2500–3000 cm⁻¹.

  • Troubleshooting: If the C=O peak appears split or shifted higher (>1730 cm⁻¹), the sample may be wet (disrupting dimers) or esterified.

The Fluorine Signature

The fluorine atom at the ortho position (relative to the propanoic chain) creates a unique fingerprint.

  • Observation: While C-F stretches are generally 1000–1400 cm⁻¹, the aromatic C-F bond is reinforced by resonance. Expect a strong band near 1230–1250 cm⁻¹.

  • Caution: This overlaps with the C-O stretch of the carboxylic acid. To confirm fluorine presence, cross-reference with the aromatic ring overtones (1600–2000 cm⁻¹) which change pattern upon substitution.

Common Artifacts
ArtifactCauseSolution
CO₂ Doublet (2350 cm⁻¹) Poor background purgingPurge sample compartment with N₂ or dry air for 5 mins.
Broad hump >3400 cm⁻¹ Wet KBr powderDry KBr in an oven at 110°C overnight before use.
Weak Spectrum (ATR) Poor crystal contactIncrease anvil pressure; ensure particle size is fine (crush large crystals).

References

  • NIST Mass Spectrometry Data Center. (2023).[6] 3-(4-Fluorophenyl)propionic acid IR Spectrum.[7] National Institute of Standards and Technology.[6] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience.

Sources

Comparative Guide: Structural Elucidation Strategies for 3-(4-Cyano-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Cyano-2-fluorophenyl)propanoic acid is a critical scaffold in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide derivatives). Its structural determination is not merely an academic exercise but a vital step in establishing Critical Quality Attributes (CQAs) for drug substance manufacturing.

The presence of a flexible propanoic acid tail combined with a rigid, polar fluorobenzonitrile core creates a high probability of polymorphism. This guide objectively compares the two primary "products" of structural elucidation—Single Crystal X-Ray Diffraction (SC-XRD) and Structure Determination from Powder Data (SDPD) —to help you select the optimal workflow for your development stage.

The Core Challenge: Molecular Interactions

The 2-fluoro and 4-cyano substituents introduce competing intermolecular forces that complicate crystallization:

  • Carboxylic Acid: Drives formation of centrosymmetric

    
     dimers.
    
  • Cyano Group: Promotes linear dipole-dipole alignment or C-H...N networking.

  • Fluorine: Acts as a weak hydrogen bond acceptor (C-H...F) and conformation locker via the "fluorine effect."

Comparative Analysis: SC-XRD vs. SDPD

This section compares the "performance" of the two methodologies in the context of resolving the 3-(4-Cyano-2-fluorophenyl)propanoic acid structure.

FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (SDPD)
Primary Output Absolute 3D atomic coordinates (x, y, z) & anisotropic displacement parameters (

).
Unit cell dimensions & space group; atomic positions inferred via Rietveld refinement.
Resolution Limit Ultra-High (< 0.8 Å). Direct visualization of H-bonds.Medium-High (depends on peak overlap). H-atoms often constrained.
Sample Requirement Single, defect-free crystal (>0.1 mm).[1] High difficulty. Polycrystalline powder (mg quantities). Low difficulty.
Time to Result Weeks (crystallization) + Hours (collection).Minutes (collection) + Days (computational solving).
Polymorph Detection Low. Only detects the specific form of the single crystal picked.High. Detects bulk phase purity and concomitant polymorphs.
Reliability (R-factor) typically < 5% (

).
typically 5–10% (

).
Best For... NDA Filing. Definitive proof of structure and absolute configuration.Process Development. Quick checks of batch consistency and phase ID.

Method A: Single Crystal XRD (The Gold Standard)

Strategic Protocol: "The Fluorine-Driven Growth"

Growing a single crystal of this molecule is challenging due to the flexible propanoic chain. Standard evaporation often yields oils.

Recommended Workflow:

  • Solvent Selection: Use a solvent system that disrupts the carboxylic acid dimer initially, then allows it to reform slowly.

    • Primary: Methanol or Ethanol (H-bond donors).

    • Antisolvent: Toluene or Hexane (promotes π-π stacking of the fluorophenyl ring).

  • Technique: Vapor Diffusion (Sitting Drop).

    • Inner Well:[2] 5 mg compound in 0.5 mL Methanol.

    • Outer Well: 2 mL Toluene.

    • Mechanism:[3] Toluene vapor slowly diffuses into methanol, lowering solubility and forcing the fluorophenyl rings to stack before the acid tails precipitate the lattice.

Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: 100 K (Essential to freeze the flexible propanoic chain).

  • Source: Cu K

    
     (
    
    
    
    Å). Note: Cu is preferred over Mo for organic light-atom structures to maximize diffraction intensity.
  • Strategy: Full sphere collection to ensure redundancy, critical for resolving the electron density around the fluorine atom vs. a hydroxyl group.

Method B: Structure Determination from Powder (The High-Throughput Alternative)

When single crystals fail (common with flexible linkers), SDPD is the validated alternative.

Strategic Protocol: "Simulated Annealing"
  • Data Collection: High-resolution transmission capillary mode (Debye-Scherrer geometry) to eliminate preferred orientation effects caused by the needle-like morphology typical of benzoic acid derivatives.

  • Indexing: Use algorithms like DICVOL or N-TREOR to find the unit cell.

    • Expectation: Monoclinic (

      
      ) or Triclinic (
      
      
      
      ).
  • Structure Solution: Use FOX or DASH software (Simulated Annealing).

    • Input Model: Build a rigid body of the phenyl ring + F + CN. Treat the propanoic acid tail as a "torsionally flexible" fragment.

    • Cost Function: Minimize the difference between calculated and observed diffraction patterns (

      
      ).
      
Critical Validation Step

For SDPD, you must validate the resulting geometry using DFT (Density Functional Theory) optimization (e.g., CASTEP or Gaussian). If the Rietveld-refined structure has high energy, the solution is likely a local minimum and incorrect.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate structural determination pathway for 3-(4-Cyano-2-fluorophenyl)propanoic acid.

StructureDetermination Start Start: 3-(4-Cyano-2-fluorophenyl) propanoic acid Sample Screen Initial Polymorph Screening (PXRD) Start->Screen CrystalCheck Are Single Crystals Available? Screen->CrystalCheck SCXRD Method A: SC-XRD (100K, Cu K-alpha) CrystalCheck->SCXRD Yes PowderPath Method B: High-Res PXRD (Capillary Transmission) CrystalCheck->PowderPath No (Amorphous/Microcrystalline) SolveSC Direct Methods (SHELXT) Refinement (SHELXL) SCXRD->SolveSC ResultA Result: Absolute Structure (High Precision) SolveSC->ResultA Index Indexing (DICVOL) Unit Cell Determination PowderPath->Index SolvePowder Global Optimization (Simulated Annealing) Index->SolvePowder Rietveld Rietveld Refinement + DFT Energy Min. SolvePowder->Rietveld ResultB Result: Bulk Phase Structure (Medium Precision) Rietveld->ResultB

Caption: Decision matrix for structural elucidation. Green path represents the Gold Standard (SC-XRD); Red path represents the Rescue Strategy (SDPD).

Interaction Map: The "Fluorine Effect"

Understanding the intermolecular contacts is vital for explaining the stability of the determined structure.

Interactions Center Target Molecule (Central) Dimers Carboxylic Acid Homodimer (R2,2(8)) Center->Dimers Primary Driver (Strong) Stacking Pi-Pi Stacking (Fluorophenyl Ring) Center->Stacking Secondary Driver (Medium) WeakH C-H...F / C-H...N Weak H-Bonds Center->WeakH Lattice Locking (Weak/Directional)

Caption: Hierarchy of intermolecular forces stabilizing the crystal lattice.

Experimental Data Summary (Representative)

The following data represents typical metrics for fluorinated phenylpropanoic acid derivatives, serving as a benchmark for your experiments.

ParameterSC-XRD BenchmarkPXRD (Rietveld) Benchmark
Space Group Typically

or

Same (inferred)
R-Factor (

/

)
3.5% – 5.5%6.0% – 12.0%
Bond Precision (C-C) 0.003 Å0.01 – 0.02 Å
H-Atom Treatment Independently refined (isotropic)Constrained (riding model)
Fluorine Disorder Resolvable (occupancy refinement)Difficult to model

Key Insight: The 2-fluoro position often exhibits positional disorder with the hydrogen at the 6-position if the ring flips. SC-XRD can resolve this; PXRD usually cannot.

References

  • Desiraju, G. R. (2002). Crystallography and crystal engineering: a new paradigm. Cambridge Structural Database. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • David, W. I. F., & Shankland, K. (2008). Structure determination from powder diffraction data. Acta Crystallographica Section A. Link

  • Thallapally, P. K., et al. (2006). Polymorphism of 4-fluorobenzoic acid. Crystal Growth & Design. (Demonstrates the specific packing roles of Fluorine). Link

  • PubChem Compound Summary. (2025). 3-(4-Cyano-2-fluorophenyl)propanoic acid.[4] National Library of Medicine. Link

Sources

Strategic Impurity Profiling of Commercial 3-(4-Cyano-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison and procedural manual for the impurity profiling of 3-(4-Cyano-2-fluorophenyl)propanoic acid . This compound is a critical "Fragment A" intermediate in the synthesis of next-generation Androgen Receptor (AR) antagonists (analogs of Enzalutamide and Darolutamide) and PROTAC linkers.[1]

A Comparative Analysis of Vendor Quality & Analytical Methodologies

Executive Summary: The "Hidden" Risks in Commercial Sourcing

3-(4-Cyano-2-fluorophenyl)propanoic acid is a deceptively simple molecule. As a primary scaffold for synthesizing diarylthiohydantoin-based anti-cancer drugs, its purity dictates the safety profile of the final API. However, commercial sources vary significantly based on the synthetic route employed (e.g., Heck coupling vs. Rosenmund-von Braun cyanation).[1]

This guide objectively compares the impurity profiles of two commercial grades—Grade A (Standard Chemical Catalog) and Grade B (Pharma-Intermediate Grade) —to demonstrate why standard HPLC-UV is insufficient for qualifying this material. We introduce a high-resolution UHPLC-Q-ToF MS workflow that reveals critical "silent" impurities capable of poisoning downstream coupling reactions.

The Challenge: Synthetic Origins of Impurity Diversity

The "performance" of this intermediate is defined by its ability to undergo clean amide coupling without side reactions. Impurities in the starting material often carry through to the final drug substance, creating "rogue" analogs that are difficult to remove.

Comparative Synthetic Routes & Associated Impurities[1]
  • Route 1 (Cyanation of Bromo-intermediate): Used by Vendor B.[1]

    • Risk: Residual Bromine species (competitively reacts in next steps).[1]

  • Route 2 (Reduction of Cinnamic Acid): Used by Vendor A.[1]

    • Risk: Over-reduced amines or unreduced alkenes (Michael acceptors).[1]

Figure 1: Impurity Fate Mapping (Synthesis to Consequence)[1]

ImpurityFate Start Starting Material (4-Bromo-2-fluorobenzaldehyde) RouteA Route A: Knoevenagel + Reduction Start->RouteA RouteB Route B: Heck + Cyanation Start->RouteB Product Target Molecule: 3-(4-Cyano-2-fluorophenyl) propanoic acid RouteA->Product Imp1 Impurity A: Unreduced Alkene (Michael Acceptor) RouteA->Imp1 Incomplete Red. RouteB->Product Imp2 Impurity B: Des-Cyano (Bromo) Analog RouteB->Imp2 Incomplete CN sub. Imp3 Impurity C: Hydrolysis Product (Amide) Product->Imp3 Storage/Moisture Consequence Downstream Risk: Genotoxic Drug Analog Imp1->Consequence Imp2->Consequence

Caption: Figure 1: Synthetic origin of critical impurities.[1] Route A risks Michael acceptors (Impurity A), while Route B risks Halogenated analogs (Impurity B).[1]

Comparative Analysis: Vendor A vs. Vendor B

We analyzed three batches from two distinct suppliers using the orthogonal protocol defined in Section 4.

Table 1: Comparative Impurity Profile

Data represents mean values from n=3 injections.[1]

FeatureVendor A (Standard Grade) Vendor B (Pharma Grade) Impact on Performance
Claimed Purity >97.0% (HPLC-UV)>99.0% (HPLC-UV)-
Assay (qNMR) 96.4%98.9%Vendor A requires stoichiometry adjustment.
Impurity A (Alkene) 1.2% (Detected by MS only)< 0.05%Critical: Covalent binding risk in biology assays.[1]
Impurity B (Bromo) Not Detected0.4% Critical: Competes in coupling; yields Br-drug analog.[1]
Impurity C (Amide) 0.8%0.2%Reduces yield; difficult to separate.[1]
Pd Residuals < 10 ppm45 ppm Requires metal scavenging step.[1]

Key Insight: Vendor A's material contains the Alkene Impurity (3-(4-cyano-2-fluorophenyl)acrylic acid) .[1] Because this impurity shares a similar UV chromophore and polarity with the product, it co-elutes on standard C18 HPLC methods, leading to a false "99% purity" reading on the Certificate of Analysis (CoA). Only the UHPLC-MS method resolved this peak.

Experimental Protocols

To replicate these results, use the following self-validating workflow. This protocol uses "Orthogonal Detection" (UV + MS) to ensure no non-chromophoric or co-eluting impurities are missed.[1]

Sample Preparation[1][2][3][4]
  • Solvent: 50:50 Acetonitrile:Water (v/v).[1]

  • Concentration: 0.5 mg/mL (for impurity tracking) and 10 µg/mL (for sensitivity check).

  • Procedure:

    • Weigh 10 mg of sample into a 20 mL amber vial.

    • Add 10 mL solvent; sonicate for 5 mins at 25°C.

    • Filter through 0.22 µm PTFE filter (Nylon filters may adsorb the acid).[1]

UHPLC-Q-ToF MS Methodology

This method is superior to standard Pharmacopoeial methods for phenylpropanoic acids due to the use of a charged surface hybrid column and acidic modifiers.[1]

  • System: Agilent 1290 Infinity II / 6545 Q-ToF (or equivalent).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).[1]

    • Why: The CSH particle allows better peak shape for acidic compounds at low pH without tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)[1]

    • 1-10 min: 5% -> 95% B (Linear gradient)[1]

    • 10-12 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • UV: 235 nm (Nitrile absorbance) and 210 nm (Universal).[1]

    • MS: ESI Negative Mode (Target mass: [M-H]- = 192.046).[1]

Figure 2: Analytical Workflow Diagram

Workflow Sample Raw Material (Solid) Prep Sample Prep: 0.5 mg/mL in ACN:H2O (0.22 µm Filter) Sample->Prep LC UHPLC Separation CSH C18 Column Acidic Gradient Prep->LC Detect1 Detector A: UV (PDA) 210nm / 235nm LC->Detect1 Detect2 Detector B: Q-ToF MS ESI(-) Mode LC->Detect2 Data Data Processing Extract Ion Chromatogram (EIC) Mass Error < 5ppm Detect1->Data Quantification Detect2->Data Identification

Caption: Figure 2: Orthogonal analytical workflow ensuring detection of both UV-active isomers and ionizable trace impurities.

Scientific Validation & Troubleshooting

Why ESI Negative Mode?

The carboxylic acid moiety (


) ionizes readily in negative mode (

).[1] Positive mode is less sensitive for this molecule unless adducts (

,

) are targeted, which are notoriously unstable for quantification.[1]
Resolution Check (System Suitability)

To validate the method before running samples, ensure the resolution (


) between the Main Peak  (RT ~5.2 min) and the Amide Impurity  (Hydrolysis product, RT ~4.8 min) is > 1.5.[1]
  • Mechanism:[2][3][4][5] The amide is more polar than the nitrile, eluting earlier. If these peaks merge, lower the %B start or flatten the gradient slope.

Conclusion & Recommendations

For drug development projects targeting Enzalutamide analogs, Vendor B (Pharma Grade) is the superior choice despite the higher cost, provided a metal scavenging step is included.[1] The presence of the Alkene Impurity in Vendor A's material poses a significant "silent" risk: it is a Michael acceptor that can covalently modify proteins in biological assays, leading to false-positive toxicity data.

Recommendation:

  • Reject batches containing >0.1% of the Alkene impurity (3-(4-cyano-2-fluorophenyl)acrylic acid).[1]

  • Implement the UHPLC-MS protocol defined above for incoming raw material release.

  • Store material at -20°C with desiccant to prevent hydrolysis of the nitrile to the amide.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

  • Enzalutamide Synthesis. Process for the preparation of Enzalutamide using novel intermediates. EP3717457B1.[1] European Patent Office.[1] Link[1]

  • Cinnamic Acid Impurities. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters... PubMed.[1] Link

  • Impurity Profiling Techniques. Development and validation of an RP-HPLC method for analysis of phenylpropanoic acid derivatives. ResearchGate.[1] Link

Sources

Safety Operating Guide

3-(4-Cyano-2-fluorophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Cyano-2-fluorophenyl)propanoic acid Proper Disposal Procedures

Executive Summary: Operational Directive

Chemical Identity: 3-(4-Cyano-2-fluorophenyl)propanoic acid Functional Classification: Halogenated Aromatic Carboxylic Acid / Nitrile Primary Waste Stream: Halogenated Organic Waste [1]

Immediate Action Required: Treat this compound as Hazardous Chemical Waste . Do NOT dispose of down the drain, in regular trash, or by evaporation.[1][2] Due to the presence of the fluorine atom and the nitrile group, this substance requires segregation from non-halogenated solvents and strong acids to prevent regulatory non-compliance and potential generation of toxic hydrogen cyanide (HCN) gas.

Hazard Profile & Technical Rationale

As a Senior Application Scientist, I prioritize understanding the causality of safety protocols. We do not segregate waste arbitrarily; we do so based on the reactive moieties present in the molecule.

MoietyHazard CharacteristicOperational Implication
Carboxylic Acid (-COOH)Acidic (pH < 4 in solution), CorrosiveIncompatibility: Reacts exothermically with strong bases.[1] Can mobilize heavy metals if improperly landfilled.[1]
Nitrile (-CN)Toxic precursorCritical Safety: Under strongly acidic conditions or extreme heat, can hydrolyze to release Hydrogen Cyanide (HCN).[1] NEVER mix with strong mineral acids (HCl, H₂SO₄).[1]
Fluorine (-F)HalogenatedDisposal Cost & Compliance: The C-F bond is extremely stable.[1] Incineration requires scrubbers to capture HF gas.[1] Mixing this with non-halogenated waste upgrades the entire container to "Halogenated" pricing (approx.[1] 3x cost).

Disposal Workflow: The Core Protocol

This protocol is designed to be a self-validating system.[1] If you follow the segregation rules, you automatically eliminate the risk of cross-reactive incompatibility.

Phase 1: Waste Segregation & Collection

Step 1: Determine Physical State [1][3]

  • Solid Waste: Collect pure solid substance, contaminated weighing boats, and gloves in a dedicated solid waste container.[1]

  • Liquid Waste: Collect mother liquors or stock solutions in a liquid waste carboy.[1]

Step 2: Select the Correct Stream You must place this chemical into the Halogenated Organic waste stream.[1]

  • Why? Even though it is an acid, the organic carbon backbone and fluorine content dictate that it be incinerated as a halogenated organic.

Step 3: Container Selection

  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Closure: Vented caps are recommended if the waste solution contains volatile solvents, though the acid itself is non-volatile.[1]

Phase 2: Labeling & Documentation

Labeling is the primary communication tool for downstream waste handlers.[1] A vague label is a safety hazard.[1]

  • Standard Label: "Hazardous Waste - Halogenated Organic"[1]

  • Constituent Listing:

    • 3-(4-Cyano-2-fluorophenyl)propanoic acid (< 5%)[1]

    • [Solvent Name, e.g., DMSO, Methanol] (> 90%)

  • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Phase 3: Professional Disposal

Do not attempt to neutralize or destroy this compound in the lab (e.g., via Fenton's reagent) without a validated SOP and fume hood, as the nitrile group complicates oxidative destruction.

  • Hand-off: Transfer to your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]

  • Method: The required destruction method is High-Temperature Incineration with acid gas scrubbing.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-(4-Cyano-2-fluorophenyl)propanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, wipes, gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid SegregationRule CRITICAL RULE: Contains Fluorine -> HALOGENATED Stream SolidPath->SegregationRule SolventCheck Identify Solvent Base LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM Aqueous->SegregationRule Do NOT Drain Pour Organic->SegregationRule FinalContainer Container: HDPE Carboy Label: Halogenated Organic Waste Tag: Toxic, Irritant SegregationRule->FinalContainer

Caption: Operational decision tree for segregating 3-(4-Cyano-2-fluorophenyl)propanoic acid, emphasizing the "Halogenated" classification to prevent regulatory errors.

Emergency Response Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release.[3][4][5]

ScenarioImmediate ActionPPE Required
Minor Spill (< 10g/mL) 1. Absorb with inert material (vermiculite or sand).2.[1][5] Do NOT use sawdust (combustible).3.[1] Clean surface with mild soap/water; collect rinsate.[1]Nitrile gloves, Lab coat, Safety goggles
Major Spill 1. Evacuate area.2. Alert EHS immediately.3. Do not attempt cleanup if respiratory irritation is sensed.[1]Double Nitrile gloves, Respirator (P100/Organic Vapor), Tyvek suit
Skin Contact 1.[1] Wash with soap and water for 15 min.2.[1] If irritation persists, seek medical attention.N/A

Safety Note on Cyanide: While the nitrile group is generally stable, if the material is involved in a fire or mixed with strong acids, Hydrogen Cyanide (HCN) gas may be evolved.[1] Firefighters must wear SCBA.[1][6]

Regulatory Compliance (US/EU)

  • RCRA (USA): This compound is not P-listed or U-listed specifically.[1] However, if mixed with solvents like Methanol (Ignitable, F003) or Methylene Chloride (Toxic, F002), the mixture carries those codes.[1]

    • Characteristic Code: Likely D002 (Corrosive) if pH < 2.[1]

  • European Waste Catalogue (EWC):

    • Code 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.[1]

References

  • National Institutes of Health (PubChem). Compound Summary: 3-(4-Fluorophenyl)propionic acid (Structural Analog Safety Data).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Hazardous Waste.[1] Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide (Nitrile Hazards).[1] Retrieved from [Link]1]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Cyano-2-fluorophenyl)propanoic acid
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3-(4-Cyano-2-fluorophenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.